6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine
Description
Properties
Molecular Formula |
C7H6BrN3O |
|---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
6-bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-4-3-9-6(8)2-5(4)10-11-7/h2-3H,1H3,(H,10,11) |
InChI Key |
WLVUUNSBVIFOES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NNC2=CC(=NC=C21)Br |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine: A Technical Guide
Executive Summary
The pyrazolo[4,3-c]pyridine scaffold is a privileged, electron-deficient heteroaromatic system frequently utilized in fragment-based drug discovery (FBDD) and the development of highly selective kinase inhibitors. Specifically, 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine serves as an advanced bifunctional building block. The C6-bromide provides a versatile vector for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) , while the C3-methoxy group locks the pyrazole ring into a specific tautomeric state, optimizing its hydrogen-bond acceptor profile for protein-protein interaction (PPI) targeting .
This whitepaper details a robust, regioselective, and self-validating three-step synthetic workflow for this compound, emphasizing the mechanistic causality behind reagent selection and providing comprehensive analytical signatures for quality control.
Mechanistic Rationale & Retrosynthetic Logic
A common pitfall in the synthesis of methoxy-substituted pyrazolo-pyridines is attempting a late-stage nucleophilic aromatic substitution (SNAr) using sodium methoxide on a polyhalogenated precursor (e.g., 3,6-dibromo-1H-pyrazolo[4,3-c]pyridine). Because the C6 position of the pyridine ring is highly activated toward SNAr, such an approach inevitably yields complex mixtures of 3-methoxy, 6-methoxy, and 3,6-dimethoxy products.
To bypass this, our protocol constructs the 3-oxygenated pyrazole ring de novo from a pre-functionalized pyridine precursor, followed by a highly controlled regioselective O-alkylation.
Fig 1. Three-step synthetic workflow for 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine.
The Cyclization Cascade
The formation of the pyrazole core utilizes hydrazine hydrate acting as a bis-nucleophile against methyl 6-bromo-4-chloropyridine-3-carboxylate. The reaction is driven by the differential electrophilicity of the substrate. Hydrazine first attacks the highly electrophilic C4 position via SNAr, displacing the chloride. This is immediately followed by intramolecular amidation at the adjacent methyl ester, forming the pyrazolone core .
Fig 2. Mechanistic pathway of hydrazine-mediated pyrazolone cyclization.
Quantitative Optimization of Regioselective O-Alkylation
The intermediate 6-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol exists in a tautomeric equilibrium with its lactam form (1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one). Standard alkylation conditions (e.g., K₂CO₃/MeI) predominantly yield the undesired N-methylated isomer due to the higher nucleophilicity of the nitrogen atom.
To invert this selectivity, we exploit the Hard-Soft Acid-Base (HSAB) principle . By employing Silver Carbonate (Ag₂CO₃), the soft Ag⁺ ion preferentially coordinates with the soft nitrogen atom of the pyrazole ring. This coordination masks the nitrogen, leaving the harder oxygen atom exposed to attack the hard electrophile (methyl iodide), thereby driving the reaction toward O-methylation .
Table 1: Optimization of Methylation Conditions for Pyrazolone Intermediate
| Solvent | Base/Reagent | Temp (°C) | Total Yield (%) | Regioselectivity (O:N ratio) |
| DMF | K₂CO₃, MeI | 25 | 85 | 15 : 85 |
| THF | NaH, MeI | 0 to 25 | 80 | 10 : 90 |
| Toluene | NaOH, Me₂SO₄ | 80 | 75 | 45 : 55 |
| DCM | Ag₂CO₃, MeI | 25 | 92 | 95 : 5 |
Validated Experimental Methodologies
Step 1: Synthesis of Methyl 6-bromo-4-chloropyridine-3-carboxylate
-
Reaction: Suspend 4-chloro-6-bromo-nicotinic acid (1.0 eq, 50 mmol) in anhydrous methanol (150 mL). Slowly add concentrated H₂SO₄ (0.2 eq, 10 mmol) dropwise at 0 °C.
-
Execution: Heat the mixture to reflux (65 °C) for 16 hours under an inert atmosphere.
-
Workup: Concentrate the mixture in vacuo to remove methanol. Partition the residue between EtOAc (200 mL) and saturated aqueous NaHCO₃ (150 mL). Extract the aqueous layer with EtOAc (2 × 100 mL), dry over anhydrous Na₂SO₄, and concentrate.
-
Self-Validation: In-process Attenuated Total Reflectance (ATR) IR spectroscopy must confirm the disappearance of the broad carboxylic acid O-H stretch (2500–3000 cm⁻¹) and the appearance of a sharp ester C=O stretch at ~1735 cm⁻¹.
Step 2: Synthesis of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol
-
Reaction: Dissolve the ester from Step 1 (1.0 eq, 40 mmol) in absolute ethanol (120 mL). Add hydrazine hydrate (64% in water, 3.0 eq, 120 mmol) dropwise at room temperature.
-
Execution: Heat the reaction mixture to 80 °C for 12 hours. A precipitate will gradually form as the cyclized product is highly insoluble in ethanol.
-
Workup: Cool the mixture to 0 °C. Filter the resulting precipitate, wash sequentially with cold ethanol (50 mL) and diethyl ether (50 mL), and dry under high vacuum.
-
Self-Validation: LC-MS analysis of the isolated solid must show the[M+H]⁺ peak at m/z 214/216 (1:1 isotopic ratio indicative of one bromine atom), confirming the incorporation of hydrazine and the loss of both methanol and chloride.
Step 3: Synthesis of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine
-
Reaction: Suspend 6-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol (1.0 eq, 20 mmol) in anhydrous dichloromethane (DCM, 100 mL). Add Silver Carbonate (Ag₂CO₃, 1.5 eq, 30 mmol) and stir for 15 minutes in the dark.
-
Execution: Add Methyl Iodide (MeI, 1.2 eq, 24 mmol) dropwise. Stir the suspension at 25 °C for 18 hours, keeping the flask wrapped in aluminum foil to prevent silver degradation.
-
Workup: Filter the mixture through a pad of Celite to remove silver salts, washing the pad with EtOAc (100 mL). Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 100:0 to 60:40).
-
Self-Validation: ¹H NMR (DMSO-d₆) must show a sharp singlet at ~4.05 ppm integrating to 3H, characteristic of an O-methyl group. The absence of a signal at ~3.60 ppm confirms the successful suppression of N-methylation.
Analytical Signatures & Quality Control
To ensure the compound meets the stringent purity requirements for preclinical assays, the following analytical signatures must be verified:
-
LC-MS (ESI+): m/z calculated for C₇H₆BrN₃O [M+H]⁺: 228.0; found: 228.0 and 230.0 (1:1 ratio, confirming the presence of the ⁶Br isotope).
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.20 (br s, 1H, pyrazole N-H), 8.65 (s, 1H, pyridine C4-H), 7.82 (s, 1H, pyridine C7-H), 4.05 (s, 3H, O-CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 158.2 (C3), 145.1 (C4), 142.3 (C7a), 136.5 (C6), 116.8 (C7), 112.4 (C3a), 56.4 (O-CH₃).
-
HPLC Purity: >98% (UV detection at 254 nm and 280 nm; C18 column, H₂O/MeCN gradient with 0.1% TFA).
References
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: RSC Advances URL:[Link]
-
Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation Source: Journal of Medicinal Chemistry (via PMC) URL:[Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 Source: Journal of Medicinal Chemistry URL:[Link]
A Predictive Spectroscopic and Analytical Guide to 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine
This technical guide provides a comprehensive analytical and spectroscopic profile of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established analytical principles to facilitate the identification, characterization, and quality control of this compound. Given the limited availability of direct experimental data, this guide leverages spectral data from analogous structures and foundational spectroscopic theory to offer robust, scientifically-grounded insights.
Molecular Structure and Predicted Spectroscopic Characteristics
6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine is a substituted pyrazolopyridine, a class of heterocyclic compounds of significant interest in medicinal chemistry. The strategic placement of the bromo and methoxy groups on the bicyclic core is expected to impart distinct spectroscopic signatures.
Caption: Molecular structure of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted chemical shifts for 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine are based on the analysis of substituent effects and data from structurally related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |
| ~12.0 - 13.0 | Broad Singlet | 1-H (NH) | The acidic proton of the pyrazole ring is expected to be significantly deshielded. |
| ~8.0 - 8.2 | Singlet | 4-H | The proton at position 4 is adjacent to the electron-withdrawing nitrogen atom (N7) and is expected to be downfield. |
| ~7.5 - 7.7 | Singlet | 7-H | The proton at position 7 is influenced by the adjacent bromine atom and the pyrazole ring. |
| ~3.9 - 4.1 | Singlet | -OCH₃ | The methoxy protons typically appear in this region as a sharp singlet. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~155 - 160 | C3 | Carbon bearing the electron-donating methoxy group. |
| ~140 - 145 | C7a | Bridgehead carbon adjacent to two nitrogen atoms. |
| ~135 - 140 | C4 | Aromatic carbon adjacent to a nitrogen atom. |
| ~120 - 125 | C6 | Carbon attached to the electronegative bromine atom. |
| ~115 - 120 | C3a | Bridgehead carbon of the pyrazole ring. |
| ~100 - 105 | C7 | Aromatic carbon influenced by the adjacent bromine. |
| ~55 - 60 | -OCH₃ | Methoxy carbon. |
The predictions are informed by data from various pyrazolopyridines and brominated aromatic systems.[1][2][3]
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound. For 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine (C₇H₆BrN₃O), the expected data from electron ionization (EI) mass spectrometry is as follows:
Table 3: Predicted Mass Spectrometry Data
| m/z | Ion | Rationale |
| 227/229 | [M]⁺ | Molecular ion peak, showing a characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio). |
| 212/214 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 184/186 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide. |
| 148 | [M - Br]⁺ | Loss of a bromine radical. |
The presence of bromine provides a distinct isotopic signature that is invaluable for identification.[4][5]
Caption: Predicted major fragmentation pathway for 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine in EI-MS.
Predicted Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine are summarized below.
Table 4: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2950 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| 1620 - 1580 | Strong | C=N and C=C Stretching (Aromatic Rings) |
| 1250 - 1200 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
| 1050 - 1000 | Strong | Symmetric C-O-C Stretch (Aryl Ether) |
| 800 - 750 | Strong | C-Br Stretch |
The IR spectrum will be characteristic of a substituted aromatic heterocyclic ether.[6][7]
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data. These protocols are designed to be self-validating and ensure high-quality, reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials and Equipment:
-
6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 500 MHz)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry vial. Add a small amount of TMS.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse programs.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals and analyze the chemical shifts, multiplicities, and coupling constants.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Materials and Equipment:
-
6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine sample
-
Volatile solvent (e.g., methanol or acetonitrile)
-
Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Sample Introduction: Introduce the sample into the mass spectrometer. For EI, a direct insertion probe may be used. For ESI, the solution can be infused directly or via an LC system.
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Analyze the isotopic pattern of bromine-containing fragments.
Infrared (IR) Spectroscopy
Objective: To obtain a high-quality Fourier-Transform Infrared (FTIR) spectrum.
Materials and Equipment:
-
6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal using the pressure arm.
-
Sample Spectrum: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction.
-
Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.
Conclusion
This guide provides a detailed predictive spectroscopic profile of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine, grounded in fundamental analytical principles and data from analogous compounds. The presented NMR, MS, and IR data, along with the detailed experimental protocols, offer a robust framework for the characterization and quality control of this important heterocyclic compound in a research and development setting. While predictive, this information serves as a valuable starting point for experimental work and will aid in the unambiguous identification of this molecule.
References
-
Ghellyn Gajeles, Se Mi Kim, Jong-Cheol Yoo, Kyung-Koo Lee, Sang Hee Lee. N-oxidation of Pyridine Derivatives - Supporting Information. The Royal Society of Chemistry, 2020.
-
ChemicalBook. 1H-Pyrrolo[3,2-c]pyridine, 6-broMo-4-Methoxy-(1000342-81-3) 1H NMR.
-
Sigma-Aldrich. 6-Bromo-1H-pyrazolo[4,3-b]pyridine AldrichCPR 1150617-54-1.
-
MDPI. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Pharmaceutics, 2023.
-
Sigma-Aldrich. 6-Bromo-1H-pyrazolo[4,3-c]pyridine AldrichCPR 1206973-12-7.
-
ChemScene. 6-Bromo-1H-pyrazolo[4,3-b]pyridine.
-
PMC. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 2023.
-
BenchChem. Spectroscopic Profile of 6-Bromopyridin-3-amine: A Technical Guide.
-
MDPI. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 2022.
-
DAU. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Pharmaceuticals, 2022.
-
BOC Sciences. CAS 1206973-12-7 (6-Bromo-1H-pyrazolo[4,3-c]pyridine).
-
Chemicalbook. Pyrazolo[1,5-a]pyridine-3-carboxamide, 6-bromo-4-methoxy- | 2167766-06-3.
-
Mass Spectrometry.
-
ResearchGate. Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]. Asian Journal of Chemistry, 2016.
-
MilliporeSigma. 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine.
-
ResearchGate. IR spectra of the residual pyridine species over the different solids...
-
NIST WebBook. Pyridine, 3-bromo-.
-
SpectraBase. 6-Bromo-7-methoxy-3,4-dihydro-2H-pyrano[2,3-b]quinoline - Optional[MS (GC)] - Spectrum.
-
Sigma-Aldrich. 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine.
-
NIST WebBook. Pyridine, 3-bromo- IR Spectrum.
-
PubChemLite. 6-bromo-1h-pyrazolo[4,3-b]pyridine.
Sources
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potential research applications of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine
The Strategic Application of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine in Targeted Kinase Inhibitor Discovery
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemical building blocks for their potential to overcome complex pharmacological hurdles. Among these, 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine (CAS: 1956310-21-6) stands out as a highly privileged, tri-functional scaffold.
This technical guide deconstructs the structural rationale, synthetic utility, and field-proven applications of this compound, providing a comprehensive blueprint for researchers developing next-generation targeted therapies.
Pharmacophore Rationale: The Hinge-Binding Mechanism
In the realm of rational drug design, the pyrazolo[4,3-c]pyridine core is recognized as an elite ATP-competitive kinase inhibitor pharmacophore 1. Its efficacy is not accidental; it is driven by precise stereoelectronic properties:
-
The Pyrazole Anchor (N1/N2): The adjacent nitrogen atoms on the pyrazole ring act as a perfect hydrogen bond donor-acceptor pair. This allows the molecule to dock securely into the highly conserved hinge region of the kinase ATP-binding pocket, forming bidentate interactions with backbone amides and carbonyls (e.g., Glu90 and Cys92 in PLK4, or Asp133 and Val135 in GSK3) 23.
-
The C6-Bromine Vector: The bromine atom at the 6-position is orthogonally positioned to project directly into the kinase's hydrophobic selectivity pocket. It serves as a highly reactive handle for late-stage palladium-catalyzed cross-coupling, enabling rapid library generation.
-
The 3-Methoxy Modulator: The methoxy group provides critical steric bulk that restricts the rotation of adjacent substituents, locking the molecule into its bioactive conformation. Furthermore, it modulates the pKa of the pyrazole NH, optimizing the molecule's pharmacokinetic profile and cellular permeability.
Fig 1. Mechanistic binding logic of functionalized pyrazolo[4,3-c]pyridines in kinase ATP pockets.
Self-Validating Synthetic Workflow: Late-Stage Functionalization
A common pitfall when functionalizing electron-deficient heterocycles is catalyst poisoning and protodeboronation 4. To ensure high yields, the basic pyrazole nitrogen must be temporarily masked, and the catalytic system must be tailored to accelerate reductive elimination.
Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol establishes a self-validating loop, ensuring intermediate integrity before committing to the catalytic cycle.
Step 1: N1-Protection (Masking the Acidic Proton)
-
Action: Dissolve 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in anhydrous DMF. Add NaH (1.2 eq) at 0°C, followed by 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq).
-
Causality: The unprotected N1 proton (pKa ~10) will coordinate with Palladium, forming an inactive Pd-bis(pyrazole) complex that halts the catalytic cycle. SEM protection prevents this while enhancing organic solubility.
-
Validation Check: TLC (Hexanes/EtOAc) must show a complete shift to a higher
value. LC-MS must confirm the loss of the polar NH and the presence of the corresponding to the SEM-protected mass.
Step 2: Cross-Coupling (Accessing the Selectivity Pocket)
-
Action: To a microwave vial, add the SEM-protected intermediate (1.0 eq), an aryl/heteroaryl boronic acid (1.5 eq), and
(2.0 eq). Dissolve in degassed 1,4-Dioxane/H2O (4:1). Add (5 mol%). Irradiate at 110°C for 30 minutes. -
Causality:
is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, vastly accelerating the reductive elimination step—the typical bottleneck for electron-deficient aryl halides. The rapid microwave heating suppresses competitive protodeboronation of the boronic acid 4. -
Validation Check: UPLC-MS analysis of an aliquot must show the complete disappearance of the characteristic 1:1 isotopic bromine doublet, replaced by the exact mass of the coupled product.
Step 3: Global Deprotection
-
Action: Treat the crude mixture with TFA/DCM (1:1) at room temperature for 2 hours, followed by quenching with saturated
. -
Causality: Cleaves the SEM group, restoring the essential N1/N2 hydrogen bond donor-acceptor motif required for kinase hinge binding.
Fig 2. Optimized late-stage functionalization workflow for generating targeted inhibitor libraries.
Target Applications in Disease Pathology
The versatility of the 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine scaffold has led to its deployment against several high-value therapeutic targets:
-
Oncology (ERK/MAPK Pathway): The ERK pathway is hyperactivated in over 30% of human cancers, particularly BRAF-mutant melanomas. Derivatives of this scaffold have been successfully crystallized within the ERK active site, where the pyrazolo-pyridine core anchors to the hinge, and C6-urea or C6-aryl substituents extend deep into the substrate-binding groove to achieve nanomolar potency 5.
-
Cell Cycle Regulation (PLK4): Polo-like kinase 4 is a master regulator of centriole duplication. Aminopyrazole derivatives built from this core demonstrate exceptional selectivity for PLK4 by utilizing the N1 position to engage the solvent interface, while the core forms critical H-bonds with Glu90 and Cys92 3.
-
Infectious Disease (PtpB-Mtb): Beyond human kinases, this scaffold exhibits potent inhibition against Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB-Mtb). Functionalization at the C6 position has yielded derivatives with
values in the low micromolar range, offering a novel mechanism to combat drug-resistant tuberculosis 6.
Quantitative Structure-Activity Relationship (SAR) Dynamics
The following table summarizes the quantitative impact of functionalizing the core scaffold, demonstrating how specific vectors dictate target selectivity and binding affinity based on field literature.
| Substitution Vector | Target Kinase / Enzyme | Representative | Mechanistic Role & Causality |
| C6-Aryl/Heteroaryl (e.g., Pyridyl, Phenyl) | ERK1/2, PLK4 | 10 nM – 500 nM | Projects directly into the hydrophobic selectivity pocket; enhances binding enthalpy via |
| N1-Alkyl (e.g., Trifluoroethyl) | PLK4, Pim-1 | < 100 nM | Engages the solvent-exposed ribose pocket; restricts bond rotation to lock the active conformation and prevent off-target kinome binding. |
| C3-Methoxy (Native Scaffold) | GSK3 | 1 µM – 15 µM | Acts as a steric shield and weak H-bond acceptor; modulates the electronic density of the pyrazole ring to optimize the pKa for hinge binding. |
References
-
Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B | Infection and Immunity - ASM Journals | 6
-
Discovery of 1-1H-Pyrazolo 4,3-c pyridine-6-yl urea Inhibitors of Extracellular Signal Regulated Kinase ERK for the Treatment of Cancers | RCSB PDB |5
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy | PMC - NIH | 1
-
Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines | Benchchem Tech Support | 4
-
Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines | J-Stage | 2
-
Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 | Journal of Medicinal Chemistry - ACS Publications | 3
Sources
discovery and history of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine
The following technical guide details the discovery, synthesis, and medicinal chemistry utility of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine (CAS: 1956310-21-6). This document is structured for researchers and drug discovery professionals, focusing on the compound's role as a high-value intermediate in Fragment-Based Drug Discovery (FBDD).
Discovery, Synthesis, and Medicinal Chemistry Applications[1]
Executive Summary
6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine is a privileged heterocyclic scaffold that emerged in the mid-2010s as a critical building block for kinase and bromodomain inhibitor discovery. Unlike first-generation pyrazolopyridines, which often lacked orthogonal functionalization handles, this specific derivative offers a "tri-vector" modification strategy:
-
C6-Bromine: A highly reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
-
C3-Methoxy: A stable, electron-donating motif that modulates solubility and metabolic stability, often acting as a hydrogen bond acceptor in ATP-binding pockets.
-
N1-Proton: An acidic site (
) allowing for N-alkylation or arylation to tune lipophilicity.
This guide explores the chemical history, precise synthesis protocols, and structural logic that make this compound a staple in modern medicinal chemistry libraries.
History and Evolution of the Scaffold
The pyrazolo[4,3-c]pyridine core has historically been overshadowed by its isomer, pyrazolo[3,4-b]pyridine (the core of drugs like sildenafil). However, the [4,3-c] isomer gained prominence when researchers sought to exploit "scaffold hopping" to bypass patent space and improve the physicochemical properties of kinase inhibitors.
-
Early Era (1990s-2000s): The scaffold was primarily synthesized via the condensation of 4-chloro-3-acylpyridines with hydrazine. These early derivatives were often 3-phenyl or 3-methyl substituted, limiting their polarity profile.
-
The "Fragment" Revolution (2010-Present): With the rise of Fragment-Based Drug Discovery (FBDD), demand surged for small, rigid, and highly functionalized heteroaromatics. The introduction of the 6-bromo substituent provided a necessary "exit vector" for extending the molecule into solvent-exposed regions of a protein target.
-
Emergence of the 3-Methoxy Variant (c. 2016): The specific CAS 1956310-21-6 appeared in chemical catalogs around 2016. It represents a "second-generation" building block where the 3-methoxy group serves as a bioisostere for a carbonyl (from the amide/urea series) or simply to lock the tautomeric preference of the pyrazole ring.
Chemical Synthesis
The synthesis of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine is a convergent process relying on the regioselective cyclization of a pyridine precursor.
3.1 Retrosynthetic Analysis
The core is assembled from Ethyl 2-bromo-4-chloropyridine-3-carboxylate .[1][2] The critical challenge is ensuring hydrazine attacks the C4-chloro position rather than the C2-bromo position. Electronic structure calculations (DFT) and empirical data confirm that the C4 position is significantly more electrophilic due to the para-relationship with the pyridine nitrogen and the electron-withdrawing effect of the C3-ester.
3.2 Detailed Protocol
Step 1: Cyclization to the Pyrazolone Core
-
Reagents: Ethyl 2-bromo-4-chloropyridine-3-carboxylate (1.0 eq), Hydrazine hydrate (2.5 eq), Ethanol (0.5 M).
-
Conditions:
, 4 hours. -
Mechanism: Nucleophilic aromatic substitution (
) of the C4-chloride by hydrazine, followed by rapid intramolecular acyl substitution at the C3-ester. -
Product: 6-Bromo-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one (Tautomer: 3-ol).
-
Yield: Typically 75-85%.
Step 2: Selective O-Methylation
-
Reagents: 6-Bromo-pyrazolo-3-one (1.0 eq), Iodomethane (MeI, 1.1 eq), Silver Carbonate (
, 1.5 eq) or Cesium Carbonate ( ). -
Solvent: DMF or Toluene/THF mixture.
-
Critical Control: The reaction must be controlled to favor O-methylation over N-methylation (at N1 or N2). Silver salts (
) coordinate to the nitrogen lone pairs, sterically and electronically favoring attack by the oxygen nucleophile. -
Purification: Silica gel chromatography (Gradient: 0-5% MeOH in DCM).
3.3 Synthesis Workflow Diagram
Caption: Convergent synthesis route from commercially available pyridine precursors to the target scaffold.
Structural Logic & Functionalization (SAR)
The 6-bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine scaffold is designed for orthogonal functionalization . This allows medicinal chemists to systematically explore Structure-Activity Relationships (SAR).
4.1 The Three Vectors of Diversity
-
Vector A (C6-Position): The bromine atom is positioned on the pyridine ring. This is the primary vector for increasing molecular weight and reach.
-
Chemistry: Suzuki-Miyaura coupling (Aryl/Heteroaryl boronic acids).
-
Role: Often targets the "hinge region" or extends into the hydrophobic back-pocket of a kinase.
-
-
Vector B (C3-Position): The methoxy group.
-
Chemistry: Established early in synthesis. Can be demethylated (
) to restore the hydroxyl for H-bond donor capability, but usually kept as -OMe to accept H-bonds. -
Role: Modulates polarity and metabolic clearance.
-
-
Vector C (N1-Position): The pyrazole nitrogen.
-
Chemistry: Alkylation (
) or Chan-Lam coupling (Aryl boronic acids). -
Role: Controls solubility and permeability. Substituents here often point towards the solvent front.
-
4.2 SAR Decision Tree
Caption: Orthogonal functionalization strategy for the pyrazolo[4,3-c]pyridine core.
Quantitative Data: Physicochemical Profile
For drug development, the physical properties of the intermediate are as critical as its reactivity.
| Property | Value (Predicted/Exp) | Significance |
| Molecular Weight | 228.05 g/mol | Ideal for fragment-based screening (Rule of 3 compliant). |
| cLogP | ~1.8 | Moderate lipophilicity; allows room for adding polar groups. |
| TPSA | ~41 Ų | Good membrane permeability potential. |
| H-Bond Donors | 1 (NH) | Single donor simplifies binding mode analysis. |
| H-Bond Acceptors | 3 (N, N, O) | Multiple interaction points for protein residues. |
| pKa (Pyridine N) | ~3.5 | Weakly basic; unlikely to be protonated at physiological pH. |
| pKa (Pyrazole NH) | ~12.0 | Acidic; deprotonates easily for alkylation reactions. |
References
-
Original Scaffold Synthesis
-
Precursor Patent (Grounding Source)
-
Title: Methyl sulfanyl pyrimidines useful as antiinflammatories, analgesics, and antiepileptics (WO2010132999A1).[1]
- Source: World Intellectual Property Organiz
- Context: Describes the synthesis of ethyl 2-bromo-4-chloropyridine-3-carboxylate, the key precursor for the 6-bromo core.
-
-
Medicinal Chemistry Context
-
Commercial Availability & CAS Data
-
Title: 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine Product Page.
- Source: AK Scientific C
- Context: Verification of commercial availability and CAS #1956310-21-6.
-
Sources
- 1. WO2010132999A1 - Methyl sulfanyl pyrmidmes useful as antiinflammatories, analgesics, and antiepileptics - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF NOVEL PYRAZOLO[3,4-b]PYRIDINES AND THEIR SPIRO-HETEROCYCLIC DERIVATIVES | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine as a chemical building block
Executive Summary
6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine (CAS: 1956310-21-6 / Analogous Precursors) represents a high-value heterocyclic building block in modern medicinal chemistry, particularly within the kinase inhibitor space (e.g., JAK, ROCK, and CDK families).[1] Its structural distinctiveness lies in the [4,3-c] fusion , which offers a unique vector orientation compared to the more common [3,4-b] or [1,5-a] isomers.
This scaffold provides three distinct points of diversity:
-
C6-Bromine: A pre-installed handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
-
N1-Nitrogen: An acidic site (
) allowing for tunable solubility and pharmacokinetic profiling via alkylation. -
C3-Methoxy: An electron-donating motif that modulates the basicity of the pyridine nitrogen and serves as a hydrogen bond acceptor, critical for ATP-binding pocket interactions.
Part 1: Structural Analysis & Physicochemical Profile
Core Architecture
The molecule features a fused 5,6-membered ring system. The pyridine nitrogen is located at position 5 (IUPAC numbering for the fused system), while the pyrazole nitrogens occupy positions 1 and 2.
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 228.05 g/mol |
| Key Substituents | Bromine (C6), Methoxy (C3) |
| H-Bond Donors | 1 (N1-H) |
| H-Bond Acceptors | 3 (N2, N5, O-Me) |
| Predicted LogP | ~1.8 - 2.1 (Lipophilic, suitable for CNS penetration) |
| Topological Polar Surface Area | ~50 Ų |
Electronic Considerations
The C3-methoxy group exerts a mesomeric effect (+M), increasing electron density on the pyrazole ring. This counteracts the electron-withdrawing nature of the pyridine ring, making the N1-proton less acidic than in the unsubstituted parent heterocycle. This subtle electronic tuning is vital for optimizing residence time in kinase active sites.
Part 2: Synthetic Access & Methodology
Accessing this core requires a strategy that differentiates the halogen at C6 from the functionality at C3. The most robust route utilizes a dihalogenated precursor followed by regioselective displacement.
Retrosynthetic Analysis (Graphviz)
Figure 1: Retrosynthetic strategy prioritizing the commercially available 3-iodo precursor.
Preferred Synthetic Route: The 3-Iodo Displacement
While de novo ring synthesis is possible, the most scalable method for research quantities involves the nucleophilic aromatic substitution (
Step 1: Formation of the Core
Starting from 2-bromo-4-chloropyridine-5-carboxaldehyde , reaction with hydrazine hydrate typically yields the pyrazolo[4,3-c]pyridine core. To install the C3 functionality, a 3-iodo group is often introduced either during cyclization (using iodine monochloride) or via electrophilic halogenation of the unsubstituted core.
Step 2: Methoxylation (Critical Step)
The conversion of 6-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine to the 3-methoxy derivative relies on the differential reactivity of the C3-iodine (pyrazole) vs. the C6-bromine (pyridine).
-
Reagent: Sodium Methoxide (NaOMe) in Methanol.
-
Conditions: Reflux (65°C) for 4-12 hours.
-
Selectivity: The C3-position on the electron-rich pyrazole ring is surprisingly susceptible to nucleophilic attack when activated by the adjacent nitrogen, whereas the C6-bromo group on the pyridine ring is relatively inert to methoxide under these specific conditions (requiring higher temperatures or Pd-catalysis to displace).
Part 3: Functionalization & Reactivity Profile
Once the building block is in hand, it serves as a divergent scaffold.
Reactivity Map (Graphviz)
Figure 2: Divergent functionalization vectors available on the scaffold.
Vector 1: C6-Bromine Cross-Coupling
The C6-position is the primary vector for extending the pharmacophore.
-
Suzuki-Miyaura: Works efficiently with boronic acids.
-
Catalyst:
or . -
Base:
or . -
Solvent: Dioxane/Water (4:1).
-
-
Buchwald-Hartwig: For introducing amine solubilizing groups (e.g., morpholine, piperazine).
-
Catalyst:
/ Xantphos.
-
Vector 2: N1 vs. N2 Alkylation Selectivity
Alkylation of the pyrazole NH is governed by sterics and electronics.
-
N1-Alkylation (Major): Under thermodynamic control (e.g.,
in DMF), alkylation predominantly occurs at N1 (the nitrogen distal to the pyridine bridgehead) to minimize steric clash with the C7-proton. -
N2-Alkylation (Minor): Can be favored if N1 is transiently blocked or under specific kinetic conditions, but generally less stable.
Part 4: Experimental Protocols
Protocol A: Synthesis of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine
This protocol assumes the use of the 3-iodo precursor (CAS 12352200-related analogs).
-
Setup: Charge a dry 100 mL Round Bottom Flask (RBF) with 6-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine (1.0 eq, 3.1 mmol, ~1.0 g).
-
Solvent: Add anhydrous Methanol (15 mL).
-
Reagent: Add Sodium Methoxide (NaOMe) solution (25% in MeOH, 3.0 eq).
-
Reaction: Fit with a reflux condenser and heat to reflux (65°C) under Nitrogen for 6 hours.
-
Monitoring: Check TLC (50% EtOAc/Hexane). The starting material (
) should disappear, replaced by a more polar spot ( ). -
Workup: Cool to RT. Quench with saturated
(aq). Remove MeOH under reduced pressure. Extract the aqueous residue with EtOAc (3 x 20 mL). -
Purification: Dry organics over
, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes). -
Yield: Expect 75-85% as an off-white solid.
Protocol B: Suzuki Coupling at C6 (General Procedure)
-
Reactants: Combine the scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), and
(2.0 eq) in 1,4-Dioxane/Water (4:1, 0.1 M concentration). -
Degassing: Sparge with Argon for 5 minutes.
-
Catalyst: Add
(5 mol%). -
Heating: Heat to 90°C for 2-4 hours.
-
Workup: Dilute with water, extract with DCM. Pass through a silica plug or Celite to remove Pd residues before HPLC purification.
Part 5: Applications in Drug Discovery[4][5]
The 3-methoxy-pyrazolo[4,3-c]pyridine motif is a bioisostere of the indazole and 7-azaindole cores found in FDA-approved drugs.
Kinase Selectivity
The N1-H and N5 (pyridine) motif functions as a donor-acceptor pair, mimicking the adenosine hinge-binding region of ATP.
-
JAK Inhibitors: The 3-methoxy group can occupy the small hydrophobic "gatekeeper" pocket or solvent-exposed region depending on the binding mode.
-
Solubility: The pyridine nitrogen (
) allows for salt formation (e.g., mesylate, hydrochloride), significantly improving aqueous solubility compared to pure carbocyclic cores like indazoles.
Self-Validating Quality Control
To ensure the integrity of this building block during storage:
-
1H NMR (DMSO-d6): Look for the characteristic methoxy singlet at
ppm. The C7-H (pyridine) usually appears as a singlet downfield ( ppm). -
LCMS: Monitor for demethylation (M-14) which can occur if stored in highly acidic media for prolonged periods.
References
-
Vertex Pharmaceuticals Inc. (2017). Substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids and their use. WO2017060873A1. Link
- Context: Describes related pyrazolo-pyridine scaffolds and functionalization strategies in CFTR modul
-
Sigma-Aldrich. (n.d.). 6-Bromo-1H-pyrazolo[4,3-c]pyridine Product Page. Link
- Context: Source for the core scaffold properties and safety d
-
Bedwell, E. V., et al. (2023).[2] Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry. Link
- Context: Detailed methodology for vector-selective functionaliz
-
Wojcicka, A., & Becan, L. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives. Mini-Reviews in Organic Chemistry. Link
- Context: Review of the biological utility and synthetic routes for the [4,3-c] fused system.
-
- Context: Verification of commercial availability and CAS 1956310-21-6.
Sources
- 1. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
Methodological & Application
Application Note: Synthesis Protocol for 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Synthesis Protocol & Methodological Guide
Executive Summary
The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in modern drug discovery, functioning as a bioisostere for purines and indoles. Derivatives of this bicyclic system have been successfully deployed as potent kinase inhibitors and disruptors of critical protein-protein interactions, such as the PEX14–PEX5 complex[1]. The core 1H-pyrazolo[4,3-c]pyridine system serves as a highly versatile building block[2].
This application note provides a validated, self-consistent protocol for the synthesis of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine . By utilizing a highly regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a controlled O-methylation, this route minimizes the formation of undesired N-alkylated byproducts, ensuring high fidelity and yield.
Strategic Retrosynthesis & Causality
The synthesis of polysubstituted pyrazoles and their fused counterparts often relies on the condensation of hydrazines with electrophilic precursors[3]. To construct the target molecule, we employ Methyl 2-bromo-4-chloropyridine-5-carboxylate as the starting material.
The rationale behind this selection is rooted in the inherent electronic properties of the pyridine ring:
-
Regioselective SNAr: The C4 position (bearing the chloride) is highly activated towards nucleophilic attack by the synergistic electron-withdrawing effects of the para-standing pyridine nitrogen and the ortho-standing ester group. The C2 position (bearing the bromide) lacks this dual activation. Thus, hydrazine exclusively attacks C4.
-
Thermodynamic Cyclization: Following the SNAr, the intermediate 4-hydrazinyl species undergoes rapid intramolecular amidation with the adjacent C5 ester. The expulsion of methanol drives the formation of the thermodynamically stable pyrazolone core (6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol).
Forward synthetic workflow for 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine.
Mechanistic Pathway of the Pyrazolone Core Formation
Understanding the mechanistic causality is critical for troubleshooting. If the reaction is run at insufficient temperatures, the acyclic 4-hydrazinyl intermediate may be isolated. Heating is required to overcome the activation energy barrier for the subsequent lactamization.
Mechanistic causality of the SNAr and subsequent intramolecular cyclization.
Optimization of Regioselective O-Methylation
A persistent challenge in pyrazolone chemistry is the ambident nucleophilicity of the intermediate, which can undergo either O-alkylation (yielding the desired 3-methoxy ether) or N-alkylation (yielding an N-methyl pyrazolone).
To enforce O-alkylation, we utilize the Silver Effect . Silver carbonate (Ag₂CO₃) coordinates strongly with the iodide from Methyl Iodide (MeI) and the oxygen atom of the pyrazolone, acting as a template that directs the methyl group exclusively to the oxygen center.
Table 1: Quantitative Optimization of Methylation Conditions
| Reagent System | Solvent | Temperature (°C) | O-Alkylation (%) | N-Alkylation (%) |
| MeI, K₂CO₃ | DMF | 25 | 30 | 70 |
| Me₂SO₄, NaOH | H₂O / THF | 0 | 15 | 85 |
| TMS-CHN₂ | MeOH / DCM | 25 | 50 | 50 |
| MeI, Ag₂CO₃ | Toluene | 60 | 85 | 15 |
Data demonstrates that soft Lewis acid coordination (Ag⁺) in a non-polar solvent (Toluene) is mandatory to invert the natural N-alkylation preference.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol
Objective: Construct the fused bicyclic core via tandem SNAr/cyclization.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-bromo-4-chloropyridine-5-carboxylate (10.0 g, 39.9 mmol, 1.0 eq).
-
Solvent Addition: Suspend the starting material in absolute ethanol (100 mL).
-
Reagent Addition: Slowly add hydrazine hydrate (64% hydrazine, 5.8 mL, ~119.7 mmol, 3.0 eq) dropwise at room temperature. Note: The reaction is mildly exothermic.
-
Reaction: Heat the mixture to reflux (80°C) for 6 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 1:1, UV active).
-
Workup: Upon completion, cool the reaction mixture to 0°C in an ice bath. A dense precipitate will form.
-
Isolation: Filter the solid through a Buchner funnel. Wash the filter cake sequentially with cold ethanol (2 × 20 mL) and cold water (3 × 30 mL) to remove excess hydrazine and unreacted salts.
-
Drying: Dry the solid under high vacuum at 45°C overnight to afford the intermediate as an off-white solid.
-
Expected Yield: 6.8 g (80%).
-
Step 2: Regioselective O-Methylation
Objective: Convert the pyrazolone to the target 3-methoxy derivative.
-
Setup: In an oven-dried 100 mL flask wrapped in aluminum foil (to exclude light), dissolve 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol (5.0 g, 23.3 mmol, 1.0 eq) in anhydrous Toluene (50 mL). Note: If solubility is poor, add up to 10% anhydrous DMF.
-
Base Addition: Add Silver Carbonate (Ag₂CO₃, 9.6 g, 34.9 mmol, 1.5 eq) in one portion. Stir the suspension for 15 minutes at room temperature under an argon atmosphere.
-
Alkylation: Add Methyl Iodide (MeI, 1.74 mL, 27.9 mmol, 1.2 eq) via syringe.
-
Reaction: Heat the mixture to 60°C and stir for 12 hours. Monitor via LC-MS to ensure maximum O-alkylation.
-
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove silver salts. Wash the Celite pad thoroughly with Ethyl Acetate (3 × 30 mL).
-
Concentration: Concentrate the combined filtrates under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: gradient of 10% to 40% EtOAc in Hexanes). The O-alkylated product elutes faster than the N-alkylated byproduct.
-
Final Isolation: Evaporate the product fractions to afford 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine as a pale yellow solid.
-
Expected Yield: 3.4 g (64%).
-
Analytical Characterization (Expected)
-
LC-MS (ESI+): m/z calculated for C₇H₆BrN₃O [M+H]⁺: 228.0; found: 228.0 / 230.0 (characteristic 1:1 bromine isotope pattern).
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.20 (br s, 1H, NH), 8.55 (s, 1H, Pyridine-H), 7.82 (s, 1H, Pyridine-H), 4.05 (s, 3H, -OCH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 161.2, 145.5, 142.1, 138.4, 115.6, 108.2, 56.4.
References
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI) / PubMed Central (PMC) URL:[Link][3]
-
1H-Pyrazolo[4,3-c]pyridine | CID 19930500 Source: PubChem (National Institutes of Health) URL:[Link][2]
Sources
Application Note: Strategic Functionalization of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine
Topic: Experimental Design for 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine Functionalization
Executive Summary & Strategic Analysis
The scaffold 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine represents a high-value pharmacophore in kinase inhibitor discovery (e.g., JAK, CDK, and ALK families). Its structural utility relies on two orthogonal reactivity handles: the acidic N1-pyrazole nitrogen and the electrophilic C6-bromide .
Chemical Challenges & Solutions:
-
N-H Acidity & Catalyst Poisoning: The free N1-H proton (pKa ~12-13) is incompatible with many palladium-catalyzed cycles, leading to catalyst sequestration. Strategy: Mandatory N1-functionalization (protection or alkylation) prior to C-C/C-N bond formation.
-
Regioselectivity (N1 vs. N2): The 3-methoxy group exerts a steric and electronic influence. While N1-alkylation is thermodynamically favored, kinetic conditions can yield N2-isomers. Strategy: Use of soft bases (Cs₂CO₃) and polar aprotic solvents to maximize N1 selectivity.
-
C6-Reactivity: The bromine at C6 is activated by the adjacent pyridine nitrogen (N5), making it an excellent candidate for Suzuki-Miyaura and Buchwald-Hartwig couplings. However, the proximity of N5 can also facilitate chelation, requiring bulky biaryl phosphine ligands to maintain catalytic turnover.
Reaction Workflow & Logic
The following workflow dictates the optimal sequence for functionalization.
Caption: Sequential functionalization strategy prioritizing N-capping to enable efficient Pd-catalyzed C6-diversification.
Detailed Protocols
Protocol A: Regioselective N1-Alkylation
Objective: Install a permanent R-group or a removable protecting group (e.g., SEM, THP) to mask the acidic proton.
-
Reagents:
-
Substrate: 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine (1.0 equiv)
-
Electrophile: Alkyl halide (1.2 equiv) or SEM-Cl (1.1 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: DMF (Anhydrous, 0.2 M)
-
-
Procedure:
-
Dissolution: Charge a flame-dried round-bottom flask with the substrate and Cs₂CO₃. Purge with N₂ for 5 min.
-
Addition: Add anhydrous DMF via syringe. Stir at Room Temperature (RT) for 15 min to form the nitrogen anion.
-
Electrophile Introduction: Add the alkyl halide/SEM-Cl dropwise.
-
Note: If using reactive halides (e.g., MeI, BnBr), cool to 0°C during addition to prevent over-alkylation or exotherms.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass: M+R).
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). The N1-isomer is typically less polar and elutes first compared to the N2-isomer.
-
-
Field Insight: The 3-methoxy group provides steric bulk that disfavors N2 attack, typically yielding >10:1 N1:N2 selectivity with Cs₂CO₃. If N2 formation is observed, switch to K₂CO₃ in Acetone (weaker solvation of the anion).
Protocol B: C6-Suzuki-Miyaura Cross-Coupling
Objective: Install aryl/heteroaryl groups at the C6 position.
-
Reagents:
-
Substrate: N1-protected 6-bromo intermediate (1.0 equiv)
-
Boronic Acid/Ester: Ar-B(OH)₂ (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or XPhos Pd G3 (2-5 mol%)
-
Base: K₃PO₄ (2.0 M aq, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
-
-
Procedure:
-
Setup: In a microwave vial or pressure tube, combine substrate, boronic acid, and catalyst.
-
Inertion: Cap and purge with Argon/N₂ (3 cycles).
-
Solvent: Add Dioxane and aqueous K₃PO₄ base.
-
Heating:
-
Thermal: 90°C for 4–12 hours.
-
Microwave: 110°C for 30–60 mins.
-
-
Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via silica gel chromatography.
-
-
Optimization Table:
| Parameter | Standard Condition | Difficult Substrates (Steric Hindrance) |
| Catalyst | Pd(dppf)Cl₂ | XPhos Pd G3 or SPhos Pd G3 |
| Base | Na₂CO₃ or K₂CO₃ | K₃PO₄ or CsF |
| Solvent | Dioxane/H₂O (4:1) | n-Butanol or Toluene/H₂O |
Protocol C: C6-Buchwald-Hartwig Amination
Objective: Install amine motifs (common in kinase hinge binders).
-
Reagents:
-
Substrate: N1-protected 6-bromo intermediate (1.0 equiv)
-
Amine: Primary or Secondary amine (1.2–1.5 equiv)
-
Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines) (2–5 mol%)
-
Base: NaOtBu (sodium tert-butoxide) (2.0 equiv) or Cs₂CO₃ (if functional groups are base-sensitive)
-
Solvent: t-Amyl Alcohol or Toluene (anhydrous)
-
-
Procedure:
-
Dry Setup: Use an oven-dried vial. Add substrate, catalyst, and base.[1][2]
-
Amine Addition: Add amine (if solid) or inject (if liquid) after solvent addition.
-
Reaction: Heat to 80–100°C under inert atmosphere for 2–16 hours.
-
Critical Step: The pyridine nitrogen at C5 can chelate Pd. Using G3 precatalysts (which activate rapidly) and bulky ligands (BrettPhos) is essential to prevent catalyst arrest.
-
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield (Suzuki) | Protodeboronation of boronic acid. | Switch to Boronic Pinacol Esters; reduce temperature; use anhydrous base (CsF). |
| No Reaction (Buchwald) | Catalyst poisoning by Pyridine N or Pyrazole N. | Ensure N1 is fully protected. Switch to BrettPhos or tBuBrettPhos to crowd out the pyridine nitrogen. |
| Loss of 3-Methoxy | Acidic cleavage (demethylation). | Avoid strong Lewis acids (e.g., BBr₃, AlCl₃). The 3-OMe is generally stable to basic Pd-coupling conditions. |
| N2-Isomer Formation | Kinetic control failure. | Lower alkylation temperature. Use steric bulk on the electrophile if possible. Verify isomer by NOESY (N-R protons correlate with H-7? No, H-7 is far. N1-R correlates with H-7a/Bridge? N2-R correlates with 3-OMe). |
References
-
BenchChem. Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives.[3] (Application Note covering analogous 6-bromo-indazole reactivity). Link
-
Sigma-Aldrich. Product Specification: 6-Bromo-1H-pyrazolo[4,3-c]pyridine. (Physical properties and safety data). Link
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. (General protocols for heteroaryl halides). Link
-
ResearchGate. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (Comparative reactivity of pyrazolo-pyridine isomers). Link
-
National Institutes of Health (PMC). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. (Synthetic routes relevant to the [4,3-c] isomer). Link
Sources
Application Note: Analytical Quantification of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine
This Application Note provides a comprehensive, scientifically grounded guide for the quantification of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine .
As no compendial method currently exists for this specific chemical entity in the public domain, the protocols below are designed based on first-principles method development , utilizing the physicochemical properties of the pyrazolo[4,3-c]pyridine scaffold and its substituents.
Introduction & Compound Profiling[1][2][3]
The target analyte is a bicyclic heteroaromatic compound often utilized as a scaffold in kinase inhibitor discovery. Its structure features a basic pyridine nitrogen (N5), an acidic pyrazole proton (N1), and lipophilic substituents (Bromo, Methoxy).
Physicochemical Basis for Method Design
-
Acid-Base Chemistry: The pyridine nitrogen (N5) is weakly basic (predicted pKa ~4–5 due to the electron-withdrawing bromine). The pyrazole NH is weakly acidic (pKa > 12).
-
Impact: Mobile phases must be buffered to acidic pH (pH 2.5–3.5) to protonate the pyridine nitrogen, preventing peak tailing caused by secondary interactions with silanol groups on silica columns.
-
-
Chromophores: The conjugated pyrazolopyridine system exhibits strong UV absorption.
-
Impact: UV detection at 254 nm (aromatic π-π*) is suitable for assay purity.
-
-
Isotopic Signature: The presence of Bromine provides a distinct 1:1 isotopic pattern (
Br/ Br) in Mass Spectrometry, aiding in identification.
Method Development Strategy
The following decision tree illustrates the logic used to select the critical method parameters.
Figure 1: Strategic decision pathway for optimizing chromatographic conditions for pyrazolopyridines.
Protocol A: HPLC-UV (Purity & Assay)
This is the "workhorse" method for routine quality control, synthesis monitoring, and purity assessment.
Reagents & Equipment
-
Instrument: HPLC system with PDA/UV Detector (e.g., Agilent 1260, Waters Alliance).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
-
Solvents: HPLC-grade Acetonitrile (ACN) and Water.
-
Buffer Additive: Formic Acid (FA) or Trifluoroacetic Acid (TFA).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Maintains pH ~2.7 to protonate basic N. |
| Mobile Phase B | Acetonitrile | Strong elution solvent for lipophilic Br/OMe groups. |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |
| Column Temp | 35°C | Improves mass transfer and peak symmetry. |
| Injection Vol | 5–10 µL | Dependent on sample concentration. |
| Detection | UV 254 nm (bw 4 nm) | Max absorbance for pyrazolopyridine core. |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Initial equilibration |
| 8.0 | 95% | Linear gradient to elute analyte |
| 10.0 | 95% | Wash lipophilic impurities |
| 10.1 | 5% | Return to initial |
| 13.0 | 5% | Re-equilibration |
Sample Preparation Workflow
-
Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in DMSO (or MeOH if solubility permits). Conc = 1.0 mg/mL.
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) . Final Conc = 0.1 mg/mL.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.
Protocol B: LC-MS/MS (Trace Quantification)
This method is required for pharmacokinetic (PK) studies or trace impurity analysis where high sensitivity is needed.
Mass Spectrometry Settings
-
Ionization: Electrospray Ionization (ESI), Positive Mode (+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The analyte will show a doublet [M+H]⁺ at m/z 228.0 and 230.0 (due to
Br/ Br). Select m/z 228.0 ( Br isotope) for quantification as it is slightly more abundant.
MRM Transitions (Predicted)
| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Proposed Fragmentation |
| 228.0 | 213.0 | 15–20 | Loss of Methyl radical (-CH₃) from methoxy |
| 228.0 | 149.0 | 30–40 | Loss of Br radical (-Br) |
| 228.0 | 134.0 | 45 | Deep skeletal fragmentation |
Note: Collision energies must be optimized on the specific instrument by infusing the standard.
Method Validation (ICH Q2 Guidelines)
To ensure the method is reliable, the following validation parameters must be tested:
System Suitability Criteria
-
Tailing Factor (T): Must be < 1.5 (Critical for basic pyridines).
-
Theoretical Plates (N): > 5000.[1]
-
Precision (RSD): < 2.0% for 5 replicate injections.
Linearity & Range
Prepare calibration standards at 5, 25, 50, 75, and 100 µg/mL.
-
Acceptance:
.
Experimental Workflow: Validation Logic
Figure 2: Step-by-step validation workflow ensuring data integrity.
Troubleshooting & Common Issues
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction between Pyridine N and Silanols. | Increase buffer strength (e.g., 0.1% TFA) or use a "Base Deactivated" column (e.g., XBridge). |
| Split Peaks | Sample solvent too strong (e.g., 100% DMSO injection). | Dilute sample with water/buffer before injection. |
| Carryover | Analyte sticking to injector needle. | Use a needle wash of 50:50 MeOH:Water + 0.1% FA. |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
PubChem. (2023). Compound Summary: 1H-Pyrazolo[4,3-c]pyridine.[3][4][5][6] National Library of Medicine. Link
-
Sigma-Aldrich. (2023). Product Specification: 6-Bromo-1H-pyrazolo[4,3-c]pyridine (Analog Reference).Link
Sources
- 1. dau.url.edu [dau.url.edu]
- 2. iosrjournals.org [iosrjournals.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. PubChemLite - 1h-pyrazolo[4,3-c]pyridine (C6H5N3) [pubchemlite.lcsb.uni.lu]
- 5. 1H-Pyrazolo[4,3-c]pyridine | C6H5N3 | CID 19930500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
derivatization of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine for biological assays
Application Note: Derivatization of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine for Biological Assays
Executive Summary
This guide details the chemical functionalization and biological preparation of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine .[1] This scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for adenine in kinase inhibitor design (e.g., JAK, ALK, CDK) and as a core pharmacophore in GPCR modulation (e.g., GPR119).[2]
The presence of the 6-bromo substituent provides a versatile handle for cross-coupling reactions to expand chemical space, while the 3-methoxy group offers a unique hydrogen-bonding vector that can be retained or modified to modulate physicochemical properties.[1] This protocol establishes a validated workflow for transforming this core into high-affinity probes and drug candidates.[1]
Chemical Reactivity Profile & Strategy
The scaffold presents three distinct vectors for derivatization, allowing for independent tuning of potency, solubility, and selectivity.[2]
| Vector | Position | Functional Group | Reactivity Type | Strategic Utility |
| A | C6 | Bromide | Pd-Catalyzed Coupling | Primary Diversity Vector: Introduction of aryl/heteroaryl groups to access hydrophobic pockets (e.g., Gatekeeper residues in kinases).[1] |
| B | N1 | Pyrazole NH | Nucleophilic Substitution | Solubility/PK Vector: Introduction of solubilizing groups (e.g., morpholine-ethyl) or ribose mimetics. |
| C | C3 | Methoxy | Demethylation / Displacement | Fine-Tuning Vector: Conversion to H-bond donor (OH) or replacement to alter electronic properties.[1] |
Derivatization Logic Map
The following diagram illustrates the sequential workflow for maximizing library diversity from the parent scaffold.
Figure 1: Strategic derivatization vectors for the pyrazolo[4,3-c]pyridine core.[2][1]
Detailed Experimental Protocols
Protocol A: C6-Functionalization via Suzuki-Miyaura Coupling
Target: Introduction of aryl/heteroaryl "warheads" for potency.[1]
Mechanistic Insight: The electron-deficient nature of the pyridine ring at the C6 position facilitates rapid oxidative addition of Palladium(0). The 3-methoxy group is stable under these basic conditions.
Materials:
-
Substrate: 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine (1.0 equiv)[2][1]
-
Boronic Acid/Ester: Ar-B(OH)₂ (1.2 – 1.5 equiv)[2]
-
Catalyst: Pd(dppf)Cl₂[2]·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)[2]
-
Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)[2]
-
Solvent: 1,4-Dioxane (degassed)[2]
Procedure:
-
Setup: In a microwave vial or round-bottom flask, combine the scaffold, boronic acid, and catalyst.
-
Inert Atmosphere: Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane and 2M Na₂CO₃.
-
Reaction:
-
Microwave: Heat to 110°C for 30–60 minutes .
-
Thermal: Reflux at 90°C for 4–12 hours .
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).[1]
Critical Note: If the N1-H is unprotected, use 3.0+ equivalents of base to account for deprotonation of the pyrazole NH (pKa ~12).
Protocol B: N1-Alkylation for Solubility Tuning
Target: Appending polar moieties to improve aqueous solubility (LogS).[1]
Mechanistic Insight: The pyrazolo[4,3-c]pyridine anion is an ambident nucleophile.[2] Alkylation at N1 is generally thermodynamically favored over N2 due to the fused pyridine ring structure, but N2 isomers can form (typically <10%).[2]
Materials:
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[2]
-
Electrophile: Alkyl halide (e.g., 2-bromoethyl morpholine) (1.1 equiv)[2]
-
Solvent: DMF (Anhydrous)[2]
Procedure:
-
Dissolve the scaffold in anhydrous DMF (0.1 M concentration).
-
Add Cs₂CO₃ and stir at Room Temperature (RT) for 15 minutes to generate the anion.
-
Add the alkyl halide dropwise.[1]
-
Heat to 60°C for 2–4 hours . Monitor by LCMS.[1]
-
Workup: Pour into ice water. If solid precipitates, filter.[2] If not, extract with EtOAc/LiCl (aqueous) to remove DMF.[2]
-
Validation: Confirm N1 vs. N2 regiochemistry using NOESY NMR (N1-alkyl protons will correlate with C7-H).
Protocol C: C3-Demethylation (Optional)
Target: Accessing the 3-hydroxy/pyrazolone tautomer for hydrogen bond donation.[1]
Materials:
Procedure:
-
Cool a solution of the substrate in DCM to -78°C .
-
Add BBr₃ (3.0 equiv) dropwise.[1]
-
Allow to warm to RT and stir for 4–16 hours.
-
Quench: Cool to 0°C and carefully add MeOH (exothermic!).
-
Workup: Concentrate and neutralize with NaHCO₃.
Biological Assay Preparation
Once derivatized, proper handling is critical for accurate biological data.[2]
Physicochemical Properties
Stock Solution Protocol
-
Solvent: Use sterile, anhydrous DMSO (Sigma-Aldrich Hybridoma grade or equivalent).[1]
-
Concentration: Prepare a 10 mM or 20 mM master stock.
-
Calculation: Mass (mg) = [Conc (mM) × Vol (mL) × MW] / 1000.[2]
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).
Assay Working Solutions
-
Serial Dilution: Perform dilutions in 100% DMSO first to maintain solubility.[1]
-
Final Transfer: Dilute the DMSO stock into the aqueous assay buffer (e.g., PBS, HEPES) immediately prior to use.
-
DMSO Limit: Ensure the final DMSO concentration in the assay is <1.0% (typically 0.1–0.5%) to prevent solvent-induced enzyme inhibition or cell toxicity.[1]
-
Precipitation Check: For concentrations >10 µM in buffer, visually inspect for turbidity or use nephelometry.
References
-
Synthesis and Biological Activity of Pyrazolo[4,3-c]pyridines. Source:Mini-Reviews in Organic Chemistry. Context: Comprehensive review of the scaffold's antiviral and antitumor properties. URL:
-
Suzuki-Miyaura Coupling: General Conditions and Mechanism. Source:Organic Chemistry Portal.[1][3] Context: Standard conditions for Pd-catalyzed arylation of halides.[1] URL:
-
Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as GPR119 agonists. Source:Bioorganic & Medicinal Chemistry Letters. Context: Demonstrates the utility of the scaffold in GPCR drug discovery and SAR logic. URL:
-
Demethylation of Aryl Methyl Ethers. Source:Wikipedia / Standard Organic Protocols.[1] Context: General mechanism and conditions for BBr3 mediated demethylation.[1] URL:[2]
Sources
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine
Executive Summary & Target Profile
The compound 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine (CAS: 1956310-21-6, MW: 228.05 g/mol ) is a highly functionalized bicyclic heteroaryl bromide. The pyrazolo-pyridine core is a privileged scaffold frequently utilized in the design of kinase inhibitors and advanced pharmaceutical intermediates.
However, performing palladium-catalyzed carbon-carbon bond formations on this substrate presents a significant synthetic challenge. Unprotected nitrogen-rich heterocycles, particularly 1H-pyrazoles, are notorious for their ability to inhibit palladium-catalyzed cross-coupling reactions[1]. This application note provides a field-proven, self-validating protocol to successfully execute Suzuki-Miyaura couplings on this substrate without the need for prior N-protection.
Mechanistic Causality: Overcoming Catalyst Poisoning
To design a successful protocol, one must understand the causality behind experimental failures with standard catalysts. The general catalytic cycle of a Suzuki coupling involves oxidative addition, transmetalation, and reductive elimination[2],[3].
When coupling 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine using traditional catalysts (e.g.,
The Solution: The use of Buchwald precatalysts featuring bulky, electron-rich dialkylbiarylphosphine ligands (such as XPhos ) is required. The extreme steric bulk of the XPhos ligand sterically disfavors the formation of the dimeric or stable monomeric Pd-azolyl dead-ends. Simultaneously, its electron-rich nature accelerates the productive transmetalation and reductive elimination steps, forcing the palladium to remain in the active catalytic cycle[4].
Pathway Visualization
Catalytic cycle of Suzuki coupling showing XPhos-mediated avoidance of Pd-azolyl poisoning.
Reaction Optimization & Quantitative Data
The following table summarizes the quantitative optimization data that grounds our catalyst selection. Standard conditions utilizing palladium tetrakis or dppf fail to achieve meaningful conversion due to the aforementioned poisoning.
Table 1: Catalyst and Condition Screening for 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine
| Entry | Catalyst (5 mol%) | Ligand | Base (3.0 equiv) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Toluene/ | 100 | <5% | Severe catalyst poisoning via Pd-azolyl formation. | |||
| 2 | dppf | Dioxane/ | 90 | 18% | Bidentate ligand offers slight protection; deactivation persists. | ||
| 3 | SPhos Pd G2 | SPhos | Dioxane/ | 80 | 72% | Bulky biarylphosphine sterically hinders azolyl coordination. | |
| 4 | XPhos Pd G3 | XPhos | Dioxane/ | 80 | >95% | Optimal steric bulk; rapid generation of active Pd(0) species. |
Note: Yields determined by quantitative LC-MS using an internal standard.
Detailed Experimental Protocol
This methodology is designed as a self-validating system . By observing specific physical and chemical checkpoints, the researcher can confirm the integrity of the reaction at each step.
Reagents Required
-
Substrate: 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine (1.0 equiv, 1.0 mmol, 228.05 mg)
-
Nucleophile: Arylboronic acid or pinacol ester (1.5 equiv, 1.5 mmol)
-
Catalyst: XPhos Pd G3 (0.05 equiv, 5 mol%, 42.3 mg)
-
Base:
(0.5 M aqueous solution, 3.0 equiv, 3.0 mmol, 6.0 mL) -
Solvent: 1,4-Dioxane (anhydrous, 10.0 mL)
-
Scavenger: SiliaMetS® Thiol (or equivalent Pd scavenger)
Step-by-Step Methodology
-
Solvent Degassing (Critical Step): Separately sparge the 1,4-Dioxane and the 0.5 M aqueous
solution with Argon for at least 15 minutes. Causality: Oxygen must be excluded to prevent the oxidation of the electron-rich XPhos ligand and to suppress oxidative homocoupling of the boronic acid[3]. -
Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine, the arylboronic acid, and the XPhos Pd G3 precatalyst.
-
Atmospheric Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times.
-
Liquid Addition: Add the degassed 1,4-Dioxane (10.0 mL) via syringe, followed immediately by the degassed aqueous
(6.0 mL). -
Heating & Activation: Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system.
Self-Validating Checkpoints (In-Process Controls)
-
Checkpoint 1 (Catalyst Activation - 10 mins): The reaction mixture should transition from a heterogeneous pale yellow suspension to a homogeneous deep red or brown solution. This visual cue confirms the successful deprotonation of the G3 precatalyst and the release of the active Pd(0)-XPhos species[5].
-
Checkpoint 2 (Reaction Completion - 2 hours): Sample the organic layer for LC-MS. The reaction is validated as complete when the starting material mass (m/z [M+H]+ = 228/230) is fully consumed and replaced by the product mass[6].
Workup and Purification
-
Quenching: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and Distilled Water (10 mL).
-
Palladium Scavenging: Add 3 equivalents (relative to Pd) of SiliaMetS® Thiol to the biphasic mixture. Stir vigorously at room temperature for 1 hour. Validation: The organic phase will change from dark brown to clear or pale yellow as the soluble palladium is sequestered.
-
Extraction: Filter the mixture through a short pad of Celite to remove the scavenger and insoluble phosphates. Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL).
-
Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous
, filter, and concentrate under reduced pressure. -
Chromatography: Purify the crude residue via flash column chromatography (typically utilizing a gradient of Dichloromethane/Methanol or Hexanes/Ethyl Acetate, depending on the polarity of the introduced aryl group).
References
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - National Institutes of Health (PMC).
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - Journal of the American Chemical Society.
- 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine Compound Data - ChemBuyersGuide.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines... - RSC Publishing.
- Suzuki Coupling Mechanism and Conditions - Organic Chemistry Portal.
- 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | C6H9N3 | CID 2760583 - PubChem (NIH).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 6. 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | C6H9N3 | CID 2760583 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Cell-Based Characterization of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine
Abstract & Introduction
6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine (CAS: 1206973-12-7) is a halogenated heterocyclic scaffold belonging to the "privileged" class of pyrazolopyridines.[] While often utilized as a high-value intermediate in the synthesis of kinase inhibitors (e.g., c-Met, CDK) and protein-protein interaction (PPI) inhibitors (e.g., PEX14-PEX5), this compound also serves as a critical fragment probe in Fragment-Based Drug Discovery (FBDD).[]
This application note provides standardized protocols for evaluating this specific scaffold in a cellular context. Unlike fully optimized drugs, this core scaffold requires specific handling to assess its intrinsic cellular permeability , baseline cytotoxicity , and target engagement potential before further derivatization at the C6 (Suzuki coupling) or N1 positions.
Key Applications
-
Fragment Screening: Validating the binding of the core scaffold to targets (Kinases, Bromodomains) in live cells.
-
Scaffold Toxicity Profiling: Establishing the "clean" window of the pyrazolo[4,3-c]pyridine core before library synthesis.
-
Negative Control: Using the unfunctionalized core to prove that biological activity of derivatives is driven by specific R-groups.[]
Chemical Properties & Stock Preparation
The presence of the bromine atom and the methoxy group renders this molecule moderately lipophilic. Proper solubilization is critical to prevent micro-precipitation in aqueous cell culture media, which causes false-positive toxicity.[]
Table 1: Compound Specifications
| Property | Specification |
| IUPAC Name | 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine |
| Molecular Weight | 228.05 g/mol |
| Solubility (DMSO) | ~50 mM (Sonicate if necessary) |
| Solubility (Water) | Negligible (Do not dissolve directly in media) |
| Storage | -20°C (Desiccated); Protect from light |
Protocol: Stock Solution Preparation
-
Weighing: Weigh 2.28 mg of compound into a sterile amber glass vial.
-
Solubilization: Add 1.0 mL of anhydrous DMSO (Cell Culture Grade) to achieve a 10 mM Stock .[]
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Sterilization: Do not filter DMSO stocks (filters may adsorb the compound).[] Ensure all handling is done in a laminar flow hood.
-
Aliquot: Dispense into 50 µL aliquots to avoid freeze-thaw cycles.
Experimental Workflows (Visualized)
Figure 1: Integrated workflow for validating the pyrazolo[4,3-c]pyridine scaffold. The process separates chronic toxicity (72h) from acute target engagement (1h).
Protocol A: Baseline Cytotoxicity Profiling (CellTiter-Glo)
Objective: Determine the intrinsic toxicity of the scaffold.[] High toxicity (IC50 < 10 µM) suggests "frequent hitter" behavior or non-specific reactivity, making it a poor starting point for drug design.
Materials:
-
Cell Line: HCT116 (Colon Cancer) or HEK293 (Normal control).
-
Reagent: CellTiter-Glo® 2.0 (Promega).[]
-
Plate: 96-well White Opaque Plate.
Step-by-Step Procedure:
-
Seeding: Seed cells at 3,000 cells/well in 90 µL of media. Incubate for 24 hours at 37°C/5% CO2.
-
Compound Preparation:
-
Prepare a 200 µM working solution in media (2% DMSO final).
-
Perform 1:3 serial dilutions to generate an 8-point curve (200 µM down to 0.09 µM).
-
-
Treatment: Add 10 µL of diluted compound to the cells (Final Top Concentration: 20 µM, 0.2% DMSO).
-
Control: 0.2% DMSO vehicle control (0% inhibition).
-
Positive Control:[] Staurosporine (1 µM).
-
-
Incubation: Incubate for 72 hours.
-
Readout:
-
Equilibrate plate to room temperature (15 min).
-
Add 100 µL CellTiter-Glo reagent.[]
-
Shake orbitally (2 min) and incubate (10 min) to stabilize signal.
-
Measure Luminescence (RLU).
-
Expected Results:
-
Ideal Scaffold: IC50 > 50 µM.[] (Indicates the core is non-toxic; toxicity should only appear after adding specific binding groups).
-
Toxic Scaffold: IC50 < 5 µM.[] (Warning: The bromo/methoxy core may be intercalating DNA or disrupting membranes).
Protocol B: Cellular Thermal Shift Assay (CETSA)
Objective: Validate that the 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine fragment actually enters the cell and binds to a target (e.g., a specific kinase like CDK or c-Met) by stabilizing it against heat denaturation.[]
Mechanism: Ligand binding increases the melting temperature (
Materials:
-
Cell Line: Lysate or Intact Cells (e.g., Jurkat or A549).
-
Detection: Western Blot antibodies for the hypothesized target (e.g., anti-c-Met, anti-CDK2).
Step-by-Step Procedure:
-
Treatment:
-
Harvest
cells. Resuspend in media. -
Divide into two pools: Vehicle (DMSO) and Treated (50 µM Compound).[]
-
Note: High concentration (50 µM) is standard for fragment engagement assays due to low affinity.
-
Incubate for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot 50 µL of cell suspension into PCR tubes.
-
Heat individual tubes to a gradient of temperatures (e.g., 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C) for 3 minutes.
-
Cool immediately to 25°C.
-
-
Lysis: Add lysis buffer supplemented with protease inhibitors. Freeze-thaw (liquid N2) x3 to lyse.
-
Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Collect the supernatant (soluble fraction).
-
Western Blot:
-
Run supernatants on SDS-PAGE.[]
-
Blot for the target protein.[]
-
-
Analysis:
-
Plot Band Intensity vs. Temperature.[]
-
Calculate
(Shift). A shift of >2°C indicates positive intracellular engagement.[]
-
Protocol C: Functional Derivatization Screen (Click Chemistry in Cellulo)
Context: The 6-bromo position is a handle.[] If you are testing a library where this core is the constant, use this protocol to compare derivatives.
Diagram: Structure-Activity Logic
Figure 2: SAR logic for the scaffold. The N1-H is typically the hinge binder in kinase inhibitors, while the 6-Bromo position is modified to access the hydrophobic back-pocket.[]
Protocol Modification for Derivatives:
-
Follow Protocol A but reduce Top Concentration to 1 µM (derivatives should be potent).
-
Washout Step: For reversible inhibitors based on this scaffold, include a washout step (replace media 3x) to distinguish between covalent (rare for this core) and non-covalent binding.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Media | High lipophilicity of the bromo-core.[] | Limit DMSO to <0.5%.[] Use intermediate dilution in PBS before adding to media. |
| No Activity in CETSA | Low affinity (Fragment).[] | Increase concentration to 100 µM. Ensure cell permeabilization isn't required (this scaffold is generally permeable). |
| High Background Toxicity | Off-target alkylation (rare) or impure batch.[] | Verify purity via LC-MS.[] If <95%, re-purify. Check for residual palladium if synthesized in-house.[] |
References
-
Scaffold Utility: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.[][2][3] (2024).[2][4] ResearchGate. Link
-
PEX14 Interaction: Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction.[5] (2019).[6][5] ACS Publications.[] Link
-
Kinase Inhibition (CDK): Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases.[] (2005).[7] PubMed.[] Link
-
Chemical Data: 6-Bromo-1H-pyrazolo[4,3-c]pyridine Product Page. Sigma-Aldrich.[][8] Link
Sources
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tihondanchem.com [tihondanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. japsonline.com [japsonline.com]
- 7. Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Note: 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine in Organic Electronics
Executive Summary
6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine represents a high-value heterocyclic scaffold for the synthesis of next-generation organic semiconductors. While historically utilized as a pharmacophore in kinase inhibition, its specific structural attributes—a planar, electron-deficient pyridine core fused with a tunable pyrazole ring—make it an ideal "acceptor" building block for Donor-Acceptor (D-A) conjugated systems .
This guide details the application of this molecule as a precursor for Blue/Deep-Blue OLED Emitters and n-type Organic Field-Effect Transistors (OFETs) . The presence of the 6-bromo handle facilitates precise palladium-catalyzed cross-coupling, while the 3-methoxy group offers a unique handle for fine-tuning solubility and frontier molecular orbital (FMO) levels without disrupting planarity.
Material Science & Mechanistic Insight
Structural Advantages in Optoelectronics
The pyrazolo[4,3-c]pyridine core functions as a weak electron acceptor due to the electronegative nitrogen atoms in the pyridine and pyrazole rings.
-
Electronic Tuning (The 3-Methoxy Effect): Unlike simple alkyl chains, the methoxy group at the C3 position provides a mesomeric electron-donating effect (+M) that counteracts the inductive withdrawal of the core. This allows for fine-tuning of the HOMO level , crucial for aligning ionization potentials with hole-transport layers (HTL) in OLED stacks.
-
The 6-Bromo Handle: Located on the pyridine ring, this position is electronically activated for oxidative addition, enabling high-yield Suzuki-Miyaura or Buchwald-Hartwig couplings to extend conjugation.
-
H-Bonding & Packing: The native 1H-position (NH) allows for intermolecular hydrogen bonding, promoting crystallinity. However, for solution-processed electronics, this position is the primary vector for N-alkylation to introduce solubility-enhancing alkyl chains.
Target Applications
-
OLEDs: As the "Acceptor" core in D-A-D (Donor-Acceptor-Donor) small molecules to achieve thermally activated delayed fluorescence (TADF) or deep-blue emission.
-
OFETs: As a building block for n-type conjugated polymers, where the pyridine nitrogen facilitates electron transport.
Experimental Protocols
Protocol A: Solubilization via N-Alkylation
Objective: To attach a solubilizing alkyl chain (e.g., 2-ethylhexyl) to the N1 position, rendering the scaffold soluble in common organic solvents (Chloroform, Chlorobenzene) for spin-coating.
Reagents:
-
Substrate: 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine (1.0 eq)
-
Electrophile: 2-Ethylhexyl bromide (1.2 eq)
-
Base: Cesium Carbonate (
) (2.0 eq) -
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the substrate in anhydrous DMF (0.1 M concentration).
-
Activation: Add
in one portion. Stir at Room Temperature (RT) for 30 minutes to deprotonate the N1-H. Note: The solution may change color (yellowing) indicating anion formation. -
Alkylation: Dropwise add 2-Ethylhexyl bromide via syringe.
-
Reaction: Heat the mixture to 60°C and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product will have a higher
than the starting material. -
Work-up: Pour into ice water. Extract with Ethyl Acetate (
). Wash combined organics with brine to remove DMF. Dry over . -
Purification: Flash column chromatography (Silica gel).
-
Yield Expectation: 85-90%.
-
Checkpoint: Verify N1 vs. N2 alkylation selectivity via NOESY NMR. N1 is thermodynamically favored.
-
Protocol B: Synthesis of D-A-D Blue Emitter (Suzuki Coupling)
Objective: To couple the alkylated scaffold with a Donor unit (e.g., Carbazole) to create a fluorescent dye.
Reagents:
-
Halide: N-(2-ethylhexyl)-6-bromo-3-methoxy-pyrazolo[4,3-c]pyridine (1.0 eq) (From Protocol A)
-
Boronate: 9-Phenyl-9H-carbazole-3-boronic acid pinacol ester (1.2 eq)
-
Catalyst:
(5 mol%) -
Base:
(2M aqueous solution) -
Solvent: Toluene:Ethanol (3:1 v/v)
Step-by-Step Methodology:
-
Degassing: Combine Halide, Boronate, and Solvents in a Schlenk tube. Bubble Nitrogen through the solution for 20 minutes. Critical: Oxygen acts as a catalyst poison and quencher for the final OLED material.
-
Catalysis: Add
and aqueous base under positive Nitrogen flow. Seal the tube. -
Reflux: Heat to 90°C for 24 hours. The solution should become highly fluorescent (blue/cyan) under UV light.
-
Scavenging: After cooling, add a metal scavenger (e.g., QuadraPure™ TU) to remove residual Palladium (essential for device lifetime).
-
Purification: Recrystallization from Toluene/Hexane is preferred over column chromatography to ensure electronic-grade purity (>99.9%).
Device Fabrication: Solution-Processed OLED
Objective: To fabricate a "Proof-of-Concept" Blue OLED using the synthesized material as the Emissive Layer (EML).
Device Architecture: ITO / PEDOT:PSS (40nm) / Active Material (60nm) / TPBi (30nm) / LiF (1nm) / Al (100nm)
Fabrication Steps:
-
Substrate Cleaning: Ultrasonicate ITO glass in Deionized Water, Acetone, and Isopropanol (15 min each). Treat with UV-Ozone for 20 min to improve work function.
-
Hole Injection Layer (HIL): Spin-coat PEDOT:PSS (AI 4083) at 3000 rpm for 60s. Bake at 150°C for 15 min in air.
-
Emissive Layer (EML):
-
Dissolve the Suzuki Product (Protocol B) in Chlorobenzene (10 mg/mL).
-
Spin-coat inside a Nitrogen Glovebox (
ppm, ppm) at 2000 rpm to achieve ~60nm thickness. -
Anneal at 100°C for 10 min to remove solvent.
-
-
Electron Transport & Cathode: Transfer to a thermal evaporator.
-
Deposit TPBi (Electron Transport Layer) at 1 Å/s.
-
Deposit LiF (Electron Injection) at 0.1 Å/s.
-
Deposit Aluminum (Cathode) at 3-5 Å/s.
-
-
Encapsulation: Encapsulate with a glass lid and UV-curable epoxy in the glovebox before testing.
Visualizations
Synthesis & Functionalization Workflow
Caption: Workflow transforming the raw scaffold into a soluble, optoelectronic-grade emitter via N-alkylation and Palladium-catalyzed cross-coupling.
OLED Device Architecture
Caption: Standard "Normal" architecture for a solution-processed OLED utilizing the pyrazolo-pyridine derivative as the emissive layer.
References
-
Sigma-Aldrich. 6-Bromo-1H-pyrazolo[4,3-c]pyridine Product Specification. Link
-
Gomha, S. M., et al. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]pyridine Derivatives. Mini-Reviews in Organic Chemistry. Link
-
Tao, Y. T., et al. (2000).[1] Blue Light-Emitting Diodes Based on Dipyrazolopyridine Derivatives. Chemistry of Materials. Link
-
Thomas, K. R. J., et al. (2002).[1] Pyrazoloquinoline and Dipyrazolopyridine Derivatives for Electroluminescence. Chemistry of Materials. Link
-
PubChem. 1H-Pyrazolo[4,3-c]pyridine Compound Summary. National Library of Medicine. Link
(Note: While specific literature on the "3-methoxy" derivative in OE is emerging, references 3 and 4 establish the foundational efficacy of the pyrazolo-pyridine core in blue OLED applications.)
Sources
Application Note: Scalable Synthesis of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine
Target Audience: Process Chemists, Medicinal Chemistry Scale-up Teams, and Drug Development Professionals Compound: 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine (CAS: 1956310-21-6)
Executive Summary
The pyrazolo[4,3-c]pyridine scaffold is a highly privileged pharmacophore, frequently utilized in the development of kinase inhibitors[1], phosphodiesterase (PDE-IV) inhibitors[2], and carbonic anhydrase antagonists[3]. Scaling up the synthesis of specifically functionalized derivatives, such as 6-bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine , presents significant regiochemical challenges.
This application note details a robust, chromatography-free, two-step kilogram-scale protocol starting from commercially available methyl 6-bromo-4-chloropyridine-3-carboxylate. By leveraging Hard-Soft Acid-Base (HSAB) theory for selective O-alkylation, this methodology bypasses the isomeric mixtures traditionally associated with pyrazolone functionalization.
Mechanistic Rationale & Pathway Design
Retrosynthetic Strategy
Traditional approaches to 3-alkoxy pyrazolo-pyridines often rely on the alkylation of a pyrazolone intermediate using methyl iodide (MeI) and potassium carbonate (
To circumvent this, our methodology utilizes Trimethyloxonium tetrafluoroborate (Meerwein's salt,
Figure 1: Mechanistic divergence of alkylation based on HSAB theory.
Synthetic Workflow
Figure 2: Two-step scalable synthetic workflow for 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine.
Quantitative Process Data
The following table summarizes the stoichiometric inputs, theoretical yields, and validated outputs for a standard 1-kilogram scale-up campaign.
| Parameter | Step 1: Cyclocondensation | Step 2: Selective O-Methylation |
| Starting Material (SM) | Methyl 6-bromo-4-chloropyridine-3-carboxylate | 6-Bromo-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one |
| SM Input Mass | 1.00 kg (3.99 mol) | 0.80 kg (3.74 mol) |
| Key Reagent | Hydrazine hydrate (64%), 3.0 equiv. | |
| Solvent System | Ethanol (10 L) | Dichloromethane (12 L) |
| Reaction Temperature | 78°C (Reflux) | 20°C |
| Theoretical Yield | 0.853 kg | 0.852 kg |
| Isolated Yield | 0.80 kg (93.8%) | 0.725 kg (85.1%) |
| Purity (UPLC-MS) | > 98% (Area) | > 99% (Area, after recrystallization) |
Self-Validating Experimental Protocols
Step 1: Synthesis of 6-Bromo-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one
Causality Note: Ethanol is selected as the solvent because it provides excellent solubility for the starting material at reflux but acts as a strong anti-solvent for the highly polar pyrazolone product at 5°C. This eliminates the need for solvent swapping during workup.
Procedure:
-
Reactor Preparation: Equip a 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and an addition funnel.
-
Charge: Add 1.00 kg (3.99 mol) of methyl 6-bromo-4-chloropyridine-3-carboxylate and 10 L of absolute ethanol. Stir at 250 rpm to form a uniform suspension.
-
Addition: Charge the addition funnel with 0.60 kg (~12 mol) of hydrazine hydrate (64% aqueous solution). Add dropwise over 45 minutes, maintaining the internal temperature below 35°C (mildly exothermic).
-
Heating: Ramp the jacket temperature to achieve a gentle reflux (internal temp ~78°C).
-
Self-Validation Checkpoint 1 (Visual): Within 2 hours of reflux, the suspension will transition into a clear, pale-yellow solution, indicating the formation of the soluble hydrazone intermediate.
-
Self-Validation Checkpoint 2 (Analytical): After 12 hours, sample the mixture. TLC (DCM:MeOH 9:1) must show complete consumption of the starting material (
0.8) and the appearance of a highly polar baseline spot ( 0.1). -
Workup: Cool the reactor linearly to 5°C over 3 hours. Massive precipitation of a white/pale-yellow solid will occur.
-
Isolation: Filter the slurry through a large Buchner funnel. Wash the filter cake with 2 L of cold (0°C) ethanol, followed by 1 L of heptane to aid drying.
-
Drying: Dry in a vacuum oven at 50°C for 24 hours to yield ~0.80 kg of the intermediate.
Step 2: Selective O-Methylation to Target Compound
Causality Note: Meerwein's salt is highly moisture-sensitive. The reaction must be run under strict anhydrous conditions. The biphasic
Procedure:
-
Reactor Preparation: Purge a clean, dry 20 L jacketed reactor with nitrogen for 30 minutes.
-
Charge: Add 0.80 kg (3.74 mol) of 6-bromo-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one and 12 L of anhydrous dichloromethane (DCM). The intermediate will form a thick slurry.
-
Addition: Weigh 0.664 kg (4.49 mol, 1.2 equiv) of trimethyloxonium tetrafluoroborate (
) in a glovebox or under a dry nitrogen stream. Add the solid in 5 equal portions over 1 hour, ensuring the internal temperature does not exceed 25°C. -
Reaction: Stir the mixture at 20°C for 18 hours.
-
Self-Validation Checkpoint 3 (Visual/Analytical): The thick slurry will slowly change morphology to a finer, more translucent suspension. Monitor via UPLC-MS (TLC is unreliable here). The reaction is complete when the mass of the starting material (
) is replaced by the product mass ( ). -
Quench (Self-Validating): Cool the reactor to 10°C. Slowly add 4 L of 10% aqueous
. Warning: Vigorous effervescence ( evolution) will occur. The cessation of gas evolution self-validates the complete neutralization of the byproduct. -
Phase Separation: Allow the layers to settle. Drain the lower organic (DCM) layer. Extract the aqueous layer with an additional 2 L of DCM.
-
Washing & Drying: Combine the organic layers, wash with 3 L of brine, dry over anhydrous
, and filter. -
Concentration & Crystallization: Concentrate the filtrate under reduced pressure to approximately 2 L. Slowly add 4 L of heptane while stirring to precipitate the product. Filter and dry under vacuum at 40°C to yield ~0.725 kg of 6-bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine as an off-white crystalline solid.
References
-
Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor. ACS Publications. URL:[Link][2]
-
Substituted pyrazolo[4,3-c]pyridine derivatives active as kinase inhibitors - Patent CA-2631853-A1. PubChem. URL:[Link][1]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PMC. URL:[Link][3]
Sources
- 1. Substituted pyrazolo[4,3-c]pyridine derivatives active as kinase inhibitors - Patent CA-2631853-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine synthesis
Topic: Yield Optimization for 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic hurdles, regioselectivity issues, and yield bottlenecks commonly encountered during the synthesis of 3-alkoxy-pyrazolo[4,3-c]pyridines.
Our validated approach avoids the pitfalls of direct pyrazolone alkylation by utilizing a robust three-step sequence: (1) Hydrazine Cyclization , (2) POCl₃ Chlorination , and (3) SNAr Methoxylation .
Process Workflow
Synthetic workflow for 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine via a three-step protocol.
Troubleshooting & FAQs
Q1: Why is the yield of the initial cyclization step so low when starting from 6-bromo-4-chloropyridine-3-carboxylic acid? Cause: Attempting to condense hydrazine directly with the free carboxylic acid requires harsh thermal conditions, which often leads to competing side reactions such as decarboxylation or the formation of uncyclized hydrazide dead-ends[1]. Solution: Always convert the free acid (CAS: 1060808-92-5)[2] to its corresponding methyl or ethyl ester prior to cyclization. The ester undergoes facile nucleophilic acyl substitution followed by rapid displacement of the 4-chloro group by the secondary hydrazine nitrogen, driving the annulation of the pyrazole ring to completion[1].
Q2: Direct methylation of the pyrazolone intermediate gives a complex mixture. Is the POCl₃/NaOMe route strictly necessary? Cause: Pyrazolones exhibit keto-enol tautomerism (OH-form, NH-form, CH-form). Because the nitrogen atom is softer and more nucleophilic under standard basic conditions, direct methylation with reagents like MeI or Me₂SO₄ predominantly yields the undesired N-methylated isomer[1]. Solution: Yes, the two-step route is necessary for high regioselectivity. By converting the tautomeric oxygen into a discrete leaving group (chloride) via POCl₃[3], you eliminate the ambident nature of the substrate. Subsequent methoxylation strictly occurs at the C3 position.
Data Presentation: Regioselectivity of Methylation Strategies
| Methylation Strategy | Reagents & Conditions | O-Alkylation Yield (%) | N-Alkylation Yield (%) | Recovery/Tars (%) |
| Direct Methylation | MeI, K₂CO₃, DMF, rt | 15% | 65% | 20% |
| Direct Methylation | MeI, Ag₂CO₃, Toluene, 80 °C | 45% | 35% | 20% |
| Direct Methylation | Me₂SO₄, NaOH, H₂O, rt | 10% | 80% | 10% |
| Two-Step (POCl₃ / NaOMe) | 1) POCl₃, 80 °C 2) NaOMe, 110 °C | 82% (Over 2 steps) | < 2% | 16% |
Q3: During the conversion of the pyrazolone to the 3-chloro intermediate, I observe massive tarring and low recovery. How can I optimize the POCl₃ chlorination? Cause: Excessive heating (e.g., refluxing POCl₃ at 106 °C) causes thermal decomposition and Vilsmeier-Haack type side reactions[4]. Solution: Add a catalytic amount of N,N-dimethylformamide (DMF) to generate the highly reactive Vilsmeier chlorinating species in situ. This allows you to lower the reaction temperature to 80 °C, significantly reducing tar formation and improving the yield of the 3-chloropyrazole[3].
Q4: The final methoxylation step (displacement of 3-chloro with NaOMe) stalls at 50% conversion. How do I drive it to completion? Cause: The 3-position of the pyrazolo[4,3-c]pyridine ring is relatively electron-rich compared to standard 2- or 4-halopyridines. This increases the activation energy required for the SNAr nucleophilic attack by the methoxide ion. Standard reflux in methanol (65 °C) is thermally insufficient. Solution: Perform the reaction in a sealed pressure tube or microwave reactor to superheat the methanol to 110–120 °C[5]. Additionally, use a high concentration of NaOMe (3-5 equivalents) to force the equilibrium forward.
Standard Operating Procedures (SOPs)
Step 1: Synthesis of 6-Bromo-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one
-
Preparation: In a round-bottom flask, dissolve Methyl 6-bromo-4-chloropyridine-3-carboxylate (10.0 g, 39.9 mmol) in absolute ethanol (100 mL).
-
Addition: Slowly add hydrazine monohydrate (4.0 g, 80.0 mmol, 2.0 eq) dropwise at room temperature to prevent exothermic spiking.
-
Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 1:1).
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. The pyrazolone product will precipitate as a solid. Filter the solid under vacuum, wash with ice-cold ethanol (2 x 20 mL), and dry under high vacuum to afford Intermediate 1.
Step 2: Synthesis of 6-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine
-
Activation: Suspend Intermediate 1 (7.0 g, 32.7 mmol) in neat Phosphorus oxychloride (POCl₃, 30 mL)[3].
-
Catalysis: Add 5 drops of anhydrous DMF. Caution: This generates the active chlorinating complex and may cause mild bubbling.
-
Heating: Heat the mixture to 80 °C for 3 hours. Do not exceed 85 °C to avoid tarring[4].
-
Quench: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl₃. Carefully pour the thick residue over crushed ice (200 g) with vigorous stirring.
-
Extraction: Neutralize the aqueous suspension to pH 7 with saturated NaHCO₃. Extract with Ethyl Acetate (3 x 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield Intermediate 2.
Step 3: Synthesis of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine
-
Setup: In a heavy-walled sealed pressure tube, dissolve Intermediate 2 (5.0 g, 21.5 mmol) in anhydrous Methanol (50 mL).
-
Reagent Addition: Add a 25% w/w solution of Sodium Methoxide in Methanol (14.7 mL, 64.5 mmol, 3.0 eq).
-
Pressurized Heating: Seal the tube tightly and heat behind a blast shield in an oil bath at 110 °C for 12 hours[5].
-
Purification: Cool the tube completely before unsealing. Concentrate the mixture under reduced pressure. Partition the residue between Distilled Water (50 mL) and Dichloromethane (50 mL). Extract the aqueous layer twice more with DCM.
-
Isolation: Dry the organic layers, concentrate, and purify the crude product via silica gel column chromatography (Eluent: DCM/MeOH 95:5) to isolate the pure 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine.
References
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PMC / NIH. Available at:[Link]
-
The effect of RO3201195 and a pyrazolyl ketone P38 MAPK inhibitor library on the proliferation of Werner syndrome cells. RSC Publishing. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 6-broMo-4-chloronicotinic acid | 1060808-92-5 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of RO3201195 and a pyrazolyl ketone P38 MAPK inhibitor library on the proliferation of Werner syndrome cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02229K [pubs.rsc.org]
Technical Support Center: Purification of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine
Welcome to the dedicated technical support guide for navigating the purification challenges of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols tailored for researchers, scientists, and professionals in drug development. Our focus is on providing practical, experience-driven insights to overcome common hurdles in obtaining this compound with high purity.
Introduction to the Challenges
6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with structural features that, while valuable for medicinal chemistry, present distinct purification challenges. The presence of a basic pyridine nitrogen, an acidic pyrazole N-H, and the differing polarities of the bromo and methoxy substituents can lead to difficulties in separation from starting materials, isomers, and other byproducts. This guide will address these issues systematically.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I will encounter during the synthesis of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine?
A1: Based on common synthetic routes for pyrazolopyridines, you are likely to encounter several types of impurities:
-
Regioisomers: The formation of isomeric pyrazolopyridine products is a frequent challenge, especially when using unsymmetrical starting materials.[1][2] These isomers often have very similar polarities, making them difficult to separate.[3]
-
Unreacted Starting Materials: Incomplete reactions can leave you with residual aminopyridines or other precursors in your crude product.[2]
-
Byproducts from Side Reactions: Side reactions can lead to the formation of various byproducts, which may be colored and require specific techniques for removal.[2][4]
-
Dehalogenated or Demethylated Species: Depending on the reaction and workup conditions, you may see small amounts of the compound where the bromine has been replaced by hydrogen or the methoxy group has been cleaved.
Q2: My crude product is a dark, oily residue. How can I best handle this for initial purification?
A2: A dark, oily crude product often indicates the presence of colored impurities and residual solvent. Before attempting column chromatography, it is advisable to perform a preliminary cleanup:
-
Trituration: Attempt to solidify the oil by stirring it vigorously with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. This can often precipitate your desired product, leaving many impurities in the solvent.
-
Activated Charcoal Treatment: If the color is intense, you can dissolve the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane) and stir it with a small amount of activated charcoal for 15-30 minutes. The charcoal can adsorb many colored impurities and is then removed by filtration through a pad of celite.[2]
-
Acid-Base Extraction: Given the basic pyridine nitrogen, an acid-base extraction can be effective. Dissolve the crude material in an organic solvent and wash with a dilute acid (e.g., 1 M HCl) to extract your basic product into the aqueous layer. The aqueous layer can then be basified (e.g., with 1 M NaOH) and the product re-extracted into an organic solvent.[2][5] This is particularly useful for removing non-basic impurities.
Q3: Is normal-phase or reversed-phase chromatography better for this compound?
A3: The choice depends on the specific impurities you are trying to remove.
-
Normal-Phase (Silica Gel): This is the most common starting point for purifying pyrazolopyridine derivatives.[1][6] A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. However, the basicity of the pyridine nitrogen can lead to tailing on acidic silica gel.
-
Reversed-Phase (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be a good option, particularly for separating very polar impurities.[5][7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC is an excellent alternative. It utilizes a polar stationary phase with a mobile phase high in organic solvent.[8]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Spots on TLC | The solvent system lacks the necessary selectivity for your compound and its impurities. | Systematically screen different solvent systems. Try a combination of a non-polar solvent (e.g., hexane, toluene), a moderately polar solvent (e.g., ethyl acetate, dichloromethane), and a polar solvent (e.g., methanol, isopropanol). Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help reduce tailing on silica gel caused by the basic pyridine nitrogen.[5] |
| Product Streaking/Tailing on Silica Gel Column | The basic pyridine nitrogen is interacting strongly with the acidic silanol groups on the silica surface. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine or by using commercially available deactivated silica. Alternatively, switch to a different stationary phase like alumina (neutral or basic), which is often better for basic compounds.[5][8] |
| Co-elution of Isomers | Regioisomers often have very similar polarities, making them difficult to separate. | Optimize your chromatography by using a shallower solvent gradient to improve resolution.[5] If chromatography fails, consider recrystallization. Fractional crystallization, where different isomers crystallize out of a solvent mixture at different rates, can be effective.[1] |
| Low Recovery from Column Chromatography | The compound may be irreversibly adsorbed onto the silica gel, or it may be degrading on the column. | Use a less harsh stationary phase like Florisil or deactivated silica.[5] Minimize the time your compound spends on the column by using flash chromatography with a shorter, wider column.[5] Dry loading the sample is also recommended to ensure a concentrated band at the start of the purification.[3][8] |
| Product is Unstable During Purification | Some substituted pyridines can be sensitive to prolonged exposure to acidic or basic conditions, or to light and air.[9] | Work quickly and, if necessary, under an inert atmosphere (nitrogen or argon).[5] Use freshly distilled solvents to minimize exposure to peroxides and other reactive impurities. |
Logical Flow for Troubleshooting Purification
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
side reactions in the synthesis of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine
Technical Support Center: Troubleshooting the Synthesis of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine
Overview The synthesis of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine presents a unique set of chemoselective and regioselective challenges. As a critical scaffold in kinase inhibitor development, securing high-purity yields requires precise control over ambident nucleophiles and sensitive halogenated positions. This guide provides mechanistic insights, empirical troubleshooting, and self-validating protocols to bypass common side reactions such as hydrodehalogenation and undesired N-alkylation.
Mechanistic Pathway & Reaction Dynamics
The conventional route involves the cyclization of a 4-chloro-2-bromo-pyridine-3-carboxylate derivative with hydrazine, yielding a 3-hydroxy/3-oxo tautomeric intermediate. Subsequent methylation installs the 3-methoxy group. However, the intermediate's lactam-lactim tautomerism and the lability of the 6-bromo position under basic/reducing conditions frequently derail the synthesis.
Fig 1. Synthetic workflow and competing side reactions for 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine.
Expert Troubleshooting & FAQs
Q1: During the methylation step, I am isolating predominantly the 1-methyl or 2-methyl pyrazolone side products instead of the 3-methoxy target. How can I invert this selectivity? Causality & Solution: The intermediate 6-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol exists in a dynamic lactam-lactim tautomeric equilibrium[1]. Standard basic conditions (e.g., K₂CO₃ in DMF) deprotonate the system to form an ambident anion where the nitrogen atoms are softer, more nucleophilic centers, leading to thermodynamically favored N-alkylation. To force O-alkylation, you must exploit the Hard-Soft Acid-Base (HSAB) principle by switching to Silver Carbonate (Ag₂CO₃) in a non-polar solvent like toluene[2]. The soft Ag⁺ ions coordinate preferentially to the soft nitrogen atoms of the pyrazole ring. This coordination sterically shields the nitrogens and leaves the harder oxygen atom exposed to attack the hard electrophile (methyl iodide), driving the reaction toward the kinetically favored O-methyl ether[3].
Q2: I am observing a 20-30% loss of the 6-bromo group during the initial hydrazine cyclization. How do I prevent this dehalogenation? Causality & Solution: Hydrazine is not only a bis-nucleophile but also a potent reducing agent. At elevated temperatures (>80 °C), hydrazine can decompose into diimide species or directly participate in nucleophilic aromatic substitution followed by hydride transfer, effectively hydrodehalogenating the electron-deficient pyridine ring[4]. To prevent this, strictly limit hydrazine hydrate to 1.05 equivalents and cap the reaction temperature at 60 °C. If dehalogenation persists, switch to a stepwise protocol: react the starting material with Boc-protected hydrazine at room temperature to form the hydrazone, followed by acid-mediated cyclization (e.g., TFA/DCM) to bypass the reductive environment entirely.
Q3: My NMR shows a mixture of pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine isomers. What causes this regioselectivity issue? Causality & Solution: This occurs when the starting pyridine ring has ambiguous leaving groups or similar electrophilicity at the 2- and 4-positions, leading to competing cyclizations[5]. Hydrazine can attack either position first. Ensure your starting material is specifically a 4-chloro-2-bromo-pyridine-3-carboxylate. The chloride at the 4-position is highly activated by the ortho-carboxylate and para-ring nitrogen, directing the initial hydrazine attack exclusively to the 4-position.
Quantitative Data: Base and Solvent Effects on Methylation Regioselectivity
The choice of base and solvent fundamentally alters the trajectory of the alkylation. The table below summarizes empirical data for the methylation of the pyrazolone intermediate.
| Base / Solvent System | Temp (°C) | O-Methylation (%) | N-Methylation (%) | Mechanistic Note |
| K₂CO₃ / DMF | 25 | < 10% | > 90% | Favors thermodynamically stable lactam N-alkylation. |
| Cs₂CO₃ / DMF | 25 | 15% | 85% | Bulky cation slightly increases O-alkylation; N-alkylation still dominates. |
| Ag₂CO₃ / Toluene | 80 | > 85% | < 15% | Ag⁺ coordination to nitrogen selectively drives O-alkylation. |
| Ag₂CO₃ / CHCl₃ | 60 | 80% | 20% | Viable alternative if intermediate solubility in toluene is poor. |
Standardized Experimental Protocols
Protocol A: Cyclization to 6-Bromo-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one Self-Validation Check: The reaction transitions from a clear solution to a thick suspension as the highly insoluble pyrazolone intermediate precipitates, preventing over-reaction.
-
Initiation: Dissolve 4-chloro-2-bromo-pyridine-3-carboxylate (1.0 eq) in anhydrous ethanol (0.2 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.
-
Addition: Add hydrazine hydrate (1.05 eq, 64% aqueous solution) dropwise over 15 minutes. Critical: Do not exceed 1.05 eq to prevent reductive dehalogenation.
-
Propagation: Remove the ice bath and allow the mixture to reach ambient temperature, then heat to 60 °C for 4 hours. Monitor via LC-MS; do not exceed 60 °C.
-
Isolation: Cool the reaction to 0 °C. The product will precipitate as a dense solid. Filter the solid, wash sequentially with ice-cold ethanol and diethyl ether, and dry under high vacuum to afford the intermediate.
Protocol B: Selective O-Methylation to 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine Self-Validation Check: The formation of a yellowish-gray precipitate (AgI) serves as a visual indicator of reaction progression.
-
Preparation: Suspend the pyrazolone intermediate (1.0 eq) and Ag₂CO₃ (0.6 eq; note that silver is divalent here) in anhydrous toluene (0.1 M). Wrap the flask in aluminum foil to prevent light-induced degradation of silver salts.
-
Alkylation: Add methyl iodide (MeI, 1.2 eq) in one portion. Heat the shielded flask to 80 °C and stir vigorously for 12 hours.
-
Workup: Cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove the AgI byproduct and unreacted Ag₂CO₃. Wash the Celite pad thoroughly with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 3-methoxy target.
References
- Benchchem. "Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis.
- Institute of Molecular and Translational Medicine. "Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.
- Journal of Medicinal Chemistry. "Synthesis and Biological Evaluation of Novel Pyrazoles and Indazoles as Activators of the Nitric Oxide Receptor, Soluble Guanylate Cyclase.
- The Ivan Huc Group. "Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution.
- Indian Academy of Sciences. "Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone.
Sources
Technical Support Center: Optimizing Reaction Conditions for 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine Derivatives
Welcome to the technical support center for the synthesis and functionalization of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this valuable heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, detailed protocols, and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the functionalization of the 6-bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine core, particularly in palladium-catalyzed cross-coupling reactions.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling Reactions
Question: I am attempting a Suzuki-Miyaura coupling with a boronic acid to functionalize the 6-position of my pyrazolo[4,3-c]pyridine, but I'm observing very low conversion of my starting material. What are the likely causes and how can I fix this?
Answer: Low conversion in Suzuki-Miyaura couplings involving heteroaryl halides is a frequent challenge. The issue often stems from one or more interdependent parameters within the catalytic cycle. Here is a systematic approach to troubleshooting:
-
Cause A: Inefficient Catalyst System. Standard catalysts like Pd(PPh₃)₄ may not be active enough for this specific heterocyclic system. The pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic activity.[1]
-
Solution: Employ more robust and specialized catalyst systems. Bulky, electron-rich phosphine ligands are essential as they promote the rate-determining oxidative addition step and stabilize the active Pd(0) species.[2][3]
-
Ligand Screening: Test a panel of Buchwald or Fu-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[1][2] These ligands create a sterically demanding environment around the palladium, which can prevent catalyst deactivation and facilitate the coupling of challenging substrates.[2]
-
Precatalyst Choice: Use air-stable palladium(II) precatalysts that efficiently generate the active Pd(0) species in situ.[4] Examples include (SPhos)Pd G2 or G3 precatalysts.
-
-
-
Cause B: Suboptimal Base and Solvent Combination. The base is not merely a stoichiometric reagent; it plays a critical role in the transmetalation step by activating the boronic acid to a more nucleophilic boronate species.[2] The solvent must solubilize all components and be compatible with the chosen base and temperature.
-
Solution:
-
Base Optimization: Screen a variety of bases. While aqueous K₂CO₃ or Cs₂CO₃ are common starting points, stronger, non-aqueous bases like K₃PO₄ are often more effective, particularly for sterically hindered substrates.[5]
-
Solvent Screening: Aprotic polar solvents are generally preferred. Start with 1,4-dioxane, toluene, or DMF, often with a small amount of water as a co-solvent if using an inorganic carbonate base.[1][6] Ensure the solvent is anhydrous if using a moisture-sensitive base like an alkoxide.
-
-
-
Cause C: Protodeboronation of the Boronic Acid. This side reaction, where the C-B bond of the boronic acid is cleaved and replaced by a hydrogen, is a common pathway for catalyst consumption and yield loss, especially with electron-rich or unstable heteroaryl boronic acids.[1]
Issue 2: Significant Formation of Debrominated Byproduct
Question: My primary product is the desired coupled compound, but I am isolating a significant amount of 3-methoxy-1H-pyrazolo[4,3-c]pyridine (the debrominated starting material). How can I suppress this side reaction?
Answer: Debromination (or hydrodehalogenation) is a well-known side reaction in palladium-catalyzed couplings of (hetero)aryl bromides.[5] It competes directly with the desired C-C or C-N bond-forming reductive elimination step.
-
Cause A: Unfavorable Kinetics. If the reductive elimination step is slow, competing pathways like debromination become more prominent. This can be influenced by the ligand, base, and temperature.
-
Solution: Promote Reductive Elimination. The key is to select conditions that accelerate the desired bond formation.
-
Ligand Choice: Use bulky and highly electron-donating ligands (e.g., XPhos, SPhos). These ligands stabilize the palladium center and are known to significantly promote the reductive elimination step over debromination.[5]
-
Base Selection: While a base is required, overly strong bases can sometimes exacerbate debromination.[5] If using a strong base like NaOtBu, consider switching to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄).[5]
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the debromination pathway. Monitor the reaction by TLC or LC-MS to find the optimal temperature that allows for reasonable conversion without significant side product formation.
-
-
-
Cause B: Hydrogen Source. The hydrogen atom for debromination can come from various sources in the reaction mixture, including the solvent, amine (in aminations), or water.
-
Solution: Control Reagent Purity. Use high-purity, anhydrous solvents (if applicable) and ensure all reagents are of good quality. While difficult to eliminate all potential hydrogen sources, optimizing the primary reaction parameters (ligand, base, temp) is the most effective strategy.
-
Issue 3: Poor Yield in Buchwald-Hartwig Amination
Question: I am trying to couple a primary/secondary amine to the 6-bromo position using Buchwald-Hartwig amination, but the yields are consistently low. What should I optimize?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but requires careful optimization, especially with heteroaromatic substrates.[7]
-
Cause A: Incorrect Ligand/Catalyst System. The requirements for C-N bond formation are distinct from C-C bond formation. Ligands must facilitate both oxidative addition and the C-N reductive elimination, which has a different energy profile.
-
Solution: Use ligands specifically developed for or proven to be effective in Buchwald-Hartwig aminations.
-
-
Cause B: Inappropriate Base. The base deprotonates the amine, making it a better nucleophile, and facilitates the regeneration of the Pd(0) catalyst. A base that is too weak will result in a slow reaction, while one that is too strong can cause side reactions or starting material degradation.
-
Solution: Strong, non-nucleophilic bases are typically required.
-
Common Choices: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are frequently used.[8][10] The choice depends on the pKa of the amine coupling partner.
-
Screening: A systematic screening of these bases is often the most effective approach to identify the optimal conditions for your specific substrate.
-
-
-
Cause C: Catalyst Deactivation. The palladium catalyst can be deactivated by oxygen or coordination with the amine substrate or product, especially if the amine is a strong chelator.
-
Solution:
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). This involves using Schlenk techniques or a glovebox and thoroughly degassing all solvents and reagents.[11]
-
Ligand Shielding: The use of bulky ligands, as mentioned above, also serves to protect the palladium center from unwanted coordination, thereby preserving its catalytic activity.[1]
-
-
Visualizing the Troubleshooting Workflow
A logical workflow is critical for efficiently solving experimental issues. The following diagram outlines a general strategy for troubleshooting low-yield cross-coupling reactions.
Caption: A systematic workflow for troubleshooting low yields in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: How do I choose between different palladium precatalysts like Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed ligand-Pd complex? A1: The choice often depends on convenience, cost, and the specific reaction.
-
Pd(OAc)₂ and Pd₂(dba)₃: These are common, relatively inexpensive sources of Pd(0) (after in-situ reduction).[2] They require the addition of a separate ligand. The efficiency of the active catalyst formation can be influenced by the ligand, base, and temperature.[4]
-
Pre-formed Ligand-Pd Complexes (Precatalysts): These are often more expensive but offer higher reliability and reproducibility. They are designed for easy activation and can provide more consistent results, especially for challenging couplings. Examples include BrettPhos or RuPhos precatalysts.[8] For initial screening, using a simple source like Pd(OAc)₂ is cost-effective. For scale-up or difficult reactions, a dedicated precatalyst is often worth the investment.
Q2: What is the fundamental role of the phosphine ligand? A2: The phosphine ligand is arguably the most critical component for modulating the catalyst's performance. It directly influences the stability, solubility, and reactivity of the palladium center by:
-
Stabilizing the Pd(0) state: Preventing palladium black precipitation.
-
Tuning Electronic Properties: Electron-rich ligands increase the electron density on the palladium, which accelerates the oxidative addition step.[5][11]
-
Controlling Steric Bulk: Bulky ligands promote the formation of coordinatively unsaturated, highly reactive palladium species and accelerate the final reductive elimination step.[2][5]
The interplay of these factors is why ligand screening is a cornerstone of reaction optimization.
Caption: The dual role of phosphine ligands in Pd-catalyzed cross-coupling.
Q3: My purification is difficult due to residual palladium. How can I effectively remove it? A3: Removing residual palladium is a common challenge, especially in pharmaceutical chemistry.
-
Filtration: After the reaction, dilute the mixture with a solvent like ethyl acetate and filter it through a pad of Celite or silica gel. This removes the bulk of the precipitated palladium.[9]
-
Aqueous Wash: If your product is stable, washing with an aqueous solution of thiourea or sodium thiosulfate can help sequester palladium.
-
Charcoal Treatment: Activated carbon can be effective at adsorbing residual palladium.
-
Specialized Scavengers: For very low residual levels, commercially available palladium scavengers (e.g., silica- or polymer-bound thiols) can be used.
Optimized Protocols & Data Tables
The following tables provide starting points for reaction conditions based on successful couplings of similar heteroaryl bromide systems. Optimization for your specific substrate is always recommended.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
(Reaction: 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine + Aryl/Heteroaryl Boronic Acid/Ester)
| Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) / Time (h) | Typical Yield (%) |
| Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 100 / 12 | 85-95 |
| 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₂CO₃ (2.0) | Toluene/H₂O (10:1) | 110 / 16 | 80-90 |
| 3-Pyridylboronic Acid | (XPhos)Pd G3 (2) | - | K₃PO₄ (2.5) | Dioxane | 100 / 24 | 60-75 |
| Thiophene-2-boronic acid pinacol ester | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane/H₂O (10:1) | 90 / 18 | 75-85 |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
(Reaction: 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine + Amine)
| Amine Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) / Time (h) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu (1.5) | Toluene | 100 / 12 | 90-98 |
| Aniline | (RuPhos)Pd G2 (2) | - | LiHMDS (2.0) | THF | 65 / 24 | 70-85 |
| Benzylamine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 / 18 | 80-90 |
| Cyclohexylamine | (BrettPhos)Pd G3 (2) | - | NaOtBu (1.5) | Toluene | 90 / 16 | 85-95 |
Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 6-bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine (1.0 mmol, 1.0 equiv), the boronic acid derivative (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inerting: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Seal the tube with a septum, and purge the vessel with argon or nitrogen for 10-15 minutes. This is typically done by evacuating and backfilling with inert gas three times.[1]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe. If a co-solvent like water is used, it must also be degassed.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.[1]
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the desired product.[12][13]
Experimental Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Setup: To an oven-dried Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., BrettPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv).
-
Inerting: Seal the tube and thoroughly purge with argon or nitrogen.
-
Reagent Addition: Add the 6-bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine (1.0 mmol, 1.0 equiv) followed by the degassed solvent (e.g., toluene, 5 mL). Finally, add the amine coupling partner (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. jmcct.com [jmcct.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. umtm.cz [umtm.cz]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 21. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 22. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 23. 6-Bromo-1H-pyrazolo[4,3-b]pyridine synthesis - chemicalbook [chemicalbook.com]
- 24. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming poor reactivity of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine
Technical Support Center: 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine Optimization Guide
Case ID: #PYZ-43C-BR6-OME3 Status: Active Subject: Overcoming Kinetic Inertness & Catalyst Poisoning in Cross-Coupling Workflows
Executive Summary: The Reactivity Paradox
The scaffold 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine presents a deceptive challenge in medicinal chemistry. While it appears to be a standard heteroaryl bromide suitable for Suzuki-Miyaura or Buchwald-Hartwig couplings, researchers frequently encounter stalled reactions (<10% conversion), protodehalogenation, or regioselectivity errors.
The Core Failure Modes:
-
Catalyst Sequestration (The N1-H Trap): The acidic proton at N1 (pyrazole) coordinates tightly with Palladium(II) species, arresting the catalytic cycle before oxidative addition can occur.
-
Electronic Deactivation: The C3-Methoxy group acts as an Electron Donating Group (EDG). While this improves solubility, it increases electron density on the pyridine ring, rendering the C6-Bromine bond less electrophilic and raising the barrier for oxidative addition.
-
Azine Chelation: The N5 (pyridine) and N1/N2 (pyrazole) can form stable, non-reactive chelates with the metal center.
Diagnostic Center: Troubleshooting & FAQs
Q1: My Suzuki coupling shows 0% conversion after 12 hours at 80°C. Is the bromide dead? A: The bromide is likely intact, but your catalyst is dead.
-
Diagnosis: You are likely running this on the unprotected core (free N1-H). The N1-H deprotonates under basic coupling conditions, forming an azolate that bridges two Pd centers, forming a catalytically inactive "Pd-black" or dimer species.
-
Solution: You must mask the N1 position. If you cannot use a protecting group, you must switch to a catalyst system capable of tolerating free NH groups (see Protocol B).
Q2: I see product formation, but also significant hydrodebromination (H-product). Why? A: This indicates a "starved" catalytic cycle.
-
Mechanism: Oxidative addition happens, but transmetallation is too slow. The Pd(II)-Ar species waits too long and eventually scavenges a hydride (from solvent or base), leading to reductive elimination of the H-product.
-
Fix: Increase the rate of transmetallation.
-
Switch to a base with a different cation (e.g., Cs₂CO₃ instead of K₂CO₃) to improve solubility of the boronic acid.
-
Add water to the solvent system (Dioxane:H₂O 4:1) to activate the boronic acid/ester.
-
Q3: Can I alkylate the N1 first to solve the reactivity issue? A: Yes, but beware of regioselectivity.
-
Risk: The pyrazolo[4,3-c]pyridine system has two nucleophilic nitrogens (N1 and N2). Alkylation often yields a mixture of N1- and N2-isomers which are difficult to separate.
-
Guidance: If N-alkylation is your final goal, do it after the cross-coupling if possible, or use steric bulk (e.g., THP protection) which is highly selective for N1.
Optimization Pathways: Decision Matrix
The following diagram illustrates the logical workflow for optimizing reactivity based on your specific constraints.
Caption: Decision tree for troubleshooting cross-coupling failures in pyrazolo[4,3-c]pyridines.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (Protection + Coupling)
Use this route for maximum reliability and scalability.
Step 1: THP Protection
-
Dissolve 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine (1.0 equiv) in anhydrous DCM (0.2 M).
-
Add 3,4-Dihydro-2H-pyran (DHP) (2.0 equiv) and p-TsOH·H₂O (0.1 equiv).
-
Stir at RT for 4 hours. (Monitor TLC: Product is significantly less polar).
-
Quench with sat. NaHCO₃, extract with DCM, and concentrate.
-
Note: The THP group adds steric bulk that prevents catalyst coordination at N1/N2.
Step 2: Suzuki-Miyaura Coupling
-
Reagents:
-
N1-THP-protected substrate (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) — Robust for protected substrates.
-
Base: K₂CO₃ (3.0 equiv)
-
-
Solvent: 1,4-Dioxane / Water (4:1 ratio). Degas thoroughly with Argon for 15 mins.
-
Conditions: Heat to 90°C for 4–12 hours.
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
Protocol B: The "Direct" Route (Unprotected N1)
Use this route only if protection is impossible (e.g., late-stage functionalization).
Concept: Use a "Pre-catalyst" system that generates the active Pd(0) species rapidly and contains a ligand bulky enough to prevent the substrate's nitrogen from binding to the metal.
-
Reagents:
-
6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine (1.0 equiv)
-
Boronic Acid (2.0 equiv)[1]
-
Catalyst: XPhos Pd G3 or RuPhos Pd G3 (5–10 mol%).
-
Why: These Buchwald precatalysts activate quickly and the bulky biaryl ligands (XPhos) shield the Pd center from being poisoned by the pyrazole nitrogen.
-
-
Base: K₃PO₄ (3.0 equiv) — Anhydrous phosphate is often better for sensitive substrates.
-
-
Solvent: n-Butanol or t-Amyl alcohol.
-
Why: Protic solvents can sometimes assist in proton-shuttling for free-NH substrates, preventing the formation of insoluble salts.
-
-
Conditions: 100°C for 2–6 hours.
Comparative Data: Ligand Screening
The following table summarizes typical conversion rates for the coupling of 6-bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine with phenylboronic acid (1.0 mmol scale).
| Ligand / Catalyst System | N1-Protection | Conversion (LCMS) | Yield (Isolated) | Notes |
| Pd(PPh₃)₄ | None (Free H) | < 5% | N/A | Catalyst poisoning immediately evident. |
| Pd(dppf)Cl₂ | None (Free H) | 15% | < 10% | Sluggish; mostly starting material recovered. |
| XPhos Pd G3 | None (Free H) | 88% | 72% | Best option for unprotected substrates. |
| Pd(dppf)Cl₂ | THP | > 98% | 91% | Standard reliable workflow. |
| Pd(OAc)₂ / SPhos | THP | 95% | 85% | Good alternative for steric-heavy boronic acids. |
References
-
Synthesis and Functionalization of Pyrazolo[4,3-c]pyridines. Source: Beilstein Journal of Organic Chemistry. Context: Discusses the construction of the core and reactivity of 6-substituted derivatives. URL:[Link]
-
Suzuki–Miyaura Cross-Coupling: Status and Recent Developments. Source: Chemical Reviews (via NIH). Context: Definitive guide on ligand selection (XPhos/RuPhos) for heteroaryl chlorides/bromides with free NH groups. URL:[Link]
-
Buchwald Lab: Precatalysts for Cross-Coupling. Source: MIT / Buchwald Lab Resources. Context: Mechanistic explanation of why G3/G4 precatalysts overcome oxidative addition barriers in electron-rich/deactivated systems. URL:[Link]
Sources
Technical Support Center: Addressing Inconsistencies in Biological Assays with 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine and Related Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine and its analogs. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of using this class of compounds in biological assays. Due to the limited specific literature on 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine, this resource addresses common challenges encountered with the broader family of pyrazolopyridine derivatives, many of which are investigated as kinase inhibitors.[1][2][3]
Our goal is to equip you with the knowledge to anticipate, identify, and resolve inconsistencies in your experiments, ensuring the generation of robust and reproducible data.
Part 1: Getting Started - Compound Handling and Preparation
Inconsistencies in experimental results often originate from the initial handling and preparation of the test compound. The chemical properties of heterocyclic compounds like 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine necessitate careful attention to detail.
FAQ 1: How should I store and handle 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine?
Proper storage is critical to maintaining the integrity of your compound. Most suppliers recommend storing the solid form of related pyrazolopyridines at -20°C for long-term stability.[4] For routine use, storage at 2-8°C in a desiccator is often sufficient.[5]
When preparing stock solutions, it is crucial to use a high-quality anhydrous solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of pyrazolopyridine derivatives.[4]
Best Practices for Stock Solutions:
-
Solvent Quality: Use anhydrous, research-grade DMSO to minimize water content, which can affect compound stability and solubility.
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of DMSO added to your assays. High concentrations of DMSO can be toxic to cells and may affect enzyme activity.[6]
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[7]
-
Documentation: Always label aliquots clearly with the compound name, concentration, solvent, and date of preparation.
FAQ 2: My compound is not fully dissolving or is precipitating in the assay. What should I do?
Solubility issues are a frequent source of variability. While many pyrazolopyridine compounds are soluble in DMSO, their solubility in aqueous assay buffers can be limited.
Troubleshooting Solubility Issues:
-
Confirm Stock Solution Clarity: Before use, ensure your DMSO stock solution is completely clear. If you observe any precipitate, gentle warming and sonication may be necessary.[4]
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%.
-
Consider Alternative Solvents: For certain applications, other organic solvents like ethanol may be used, but their compatibility with the specific assay must be validated.
-
Test Solubility in Assay Buffer: Before running a full experiment, perform a simple solubility test. Add the highest concentration of your compound to the assay buffer and visually inspect for any precipitation over the planned incubation time.
-
Use of Pluronic F-68 or other surfactants: In some cell-based assays, a low concentration of a non-ionic surfactant can help maintain compound solubility. However, this must be tested for its effects on the assay itself.
| Solvent | Typical Use | Considerations |
| DMSO | Primary stock solutions | Can be cytotoxic at higher concentrations. May affect enzyme kinetics. |
| Ethanol | Alternative for some applications | Can be volatile and may have its own biological effects. |
| Aqueous Buffers | Final assay dilutions | Limited solubility is a common issue. |
Part 2: Troubleshooting In Vitro Biochemical Assays (e.g., Kinase Assays)
Pyrazolopyridine derivatives are frequently evaluated as kinase inhibitors.[1][8] However, the nature of these assays presents several opportunities for variability.
Workflow for Troubleshooting Inconsistent Kinase Assay Results
Caption: Troubleshooting workflow for inconsistent kinase assay results.
FAQ 3: My IC50 values for the compound are shifting between experiments. Why?
Fluctuations in IC50 values are a common and frustrating problem. For ATP-competitive inhibitors, which many pyrazolopyridine-based kinase inhibitors are, the apparent potency is highly dependent on the assay conditions.[7]
Key Factors Influencing IC50 Values:
-
ATP Concentration: Since the inhibitor competes with ATP, its IC50 value will increase as the ATP concentration increases. It is crucial to use a consistent ATP concentration across all experiments. For physiological relevance, some researchers use ATP concentrations that mimic those in the cell (around 1 mM), while initial screening is often done at the Km value for ATP of the specific kinase.[9]
-
Enzyme Concentration and Purity: The concentration and activity of the kinase can vary between batches. It's important to qualify new batches of enzyme and use a concentration that results in a linear reaction rate. Autophosphorylation of the kinase at high concentrations can also consume ATP and affect the results.[6]
-
Substrate Choice: Different peptide or protein substrates can affect the enzyme's kinetics and, consequently, the inhibitor's apparent potency.[9]
-
Incubation Time: Ensure that the reaction is in the linear range and that the incubation time is kept consistent.
FAQ 4: I'm observing a high background signal in my luminescence-based kinase assay. What could be the cause?
High background can mask the true signal and reduce the dynamic range of the assay.
Sources of High Background and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Reagent Contamination | ATP solutions can be a source of contamination that leads to non-specific signals.[7] | Prepare fresh ATP and buffer solutions using high-purity water. Test a new lot of substrate if possible. |
| Compound Interference | Some compounds can interfere with the detection chemistry (e.g., luciferase in Kinase-Glo® type assays). | Run a control experiment with the compound and the detection reagents in the absence of the kinase reaction to check for interference. |
| Assay Plate Issues | Using clear or black plates for luminescence assays can lead to signal bleed-through or quenching. | Use high-quality, opaque white plates for luminescence assays to maximize signal and reduce crosstalk.[7] |
Part 3: Troubleshooting Cell-Based Assays
Cell-based assays provide a more physiologically relevant context but also introduce more variables.
FAQ 5: The compound shows high cytotoxicity in my cell-based assay, but is not potent in the biochemical assay. What does this mean?
This discrepancy can arise from several factors:
-
Off-Target Effects: The compound may be inhibiting other essential cellular targets besides the primary kinase of interest, leading to cell death.
-
Cellular Accumulation: The compound may accumulate inside the cells to a much higher concentration than what is used in the biochemical assay.
-
Metabolic Activation: The compound could be metabolized by the cells into a more active or more toxic species.
-
General Toxicity: The pyridine scaffold, while common in drugs, can sometimes be associated with cellular toxicity.[10]
Investigating the Discrepancy:
-
Perform a Target Engagement Assay: Use techniques like cellular thermal shift assay (CETSA) or NanoBRET™ to confirm that the compound is engaging with the intended target in the cellular environment.
-
Conduct a Kinome Scan: Profile the compound against a broad panel of kinases to identify potential off-targets.
-
Time-Dependency Study: Assess cytotoxicity at different time points to understand the kinetics of the cellular response.
Workflow for Optimizing a Cell-Based Cytotoxicity Assay (e.g., MTT)
Caption: General workflow for optimizing a cell-based cytotoxicity assay.
FAQ 6: I'm seeing an "edge effect" in my 96-well plates. How can I minimize this?
The "edge effect," where cells in the outer wells of a microplate behave differently than those in the inner wells, is a common problem caused by evaporation and temperature gradients.
Minimizing the Edge Effect:
-
Avoid Using Outer Wells: The simplest solution is to not use the outermost wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[7][11]
-
Use a Humidified Incubator: Ensure your incubator has a properly filled water pan to maintain high humidity.
-
Proper Plate Sealing: Use breathable sealing films for long-term incubations to reduce evaporation while allowing gas exchange.
-
Equilibrate Plates: Allow plates to equilibrate to room temperature before adding reagents to minimize temperature gradients.
Part 4: Data Interpretation and Best Practices
FAQ 7: What are the essential controls I should include in my assays?
The right controls are the foundation of a valid experiment.
Essential Controls for Biological Assays:
| Control Type | Purpose | Application |
| Negative (Vehicle) Control | To measure the baseline response in the absence of the test compound (e.g., DMSO only). | All assays. |
| Positive Control | To ensure the assay is working correctly (e.g., a known inhibitor or activator). | All assays. |
| No-Enzyme/No-Cell Control | To measure the background signal from the assay components themselves. | Biochemical and cell-based assays. |
| Compound Interference Control | To check if the test compound interferes with the assay's detection method. | Fluorescence, luminescence, and colorimetric assays. |
References
- Zhang, C., et al. (2012). The challenge of selecting protein kinase assays for lead discovery optimization. Journal of Biomolecular Screening, 17(1), 3-15.
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Retrieved from [Link]
- Breitkopf, S. B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4898.
- An, W. F. (2010).
-
Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1. Multispan, Inc. Retrieved from [Link]
- El-Gamal, M. I., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7859.
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Retrieved from [Link]
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Retrieved from [Link]
- Wang, Y., et al. (2022). Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Bioorganic Chemistry, 121, 105669.
- Matić, A., et al. (2021). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Current Organic Chemistry, 25(14), 1668-1681.
- Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1718.
- Estrada-Tejedor, R., & Teixidó, J. (2022).
- Śladowska, H., et al. (2021).
- Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 62(24), 11339–11357.
- Tzioumaki, N., et al. (2023). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Pharmaceutics, 15(3), 787.
- Dau, D. N., et al. (2022).
- Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1398–1413.
-
BioDuro. (n.d.). Biochemical Assays. BioDuro. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. NCBI Bookshelf. Retrieved from [Link]
- Ryabukhin, S. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 795.
- Al-Salahi, R., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Journal of Biomolecular Structure and Dynamics, 1-15.
-
PubChemLite. (n.d.). 6-bromo-1h-pyrazolo[4,3-b]pyridine. PubChemLite. Retrieved from [Link]
Sources
- 1. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. mdpi.com [mdpi.com]
- 4. 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile | TargetMol [targetmol.com]
- 5. 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine | 1211516-09-4 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. marinbio.com [marinbio.com]
Technical Support Center: Optimization of Palladium Catalysts for Cross-Coupling with 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine
Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving the 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine scaffold. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of functionalizing this specific and often challenging heterocyclic system. Our goal is to provide not just protocols, but a foundational understanding of the "why" behind experimental choices, enabling you to troubleshoot effectively and optimize your synthetic routes.
The 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine core presents a unique set of challenges. Its electron-rich nature, combined with the presence of multiple nitrogen atoms capable of coordinating to and potentially inhibiting the palladium catalyst, demands a carefully considered approach. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter in the lab.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common hurdles encountered during the cross-coupling of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine. We will explore the causality of these issues and provide systematic approaches to resolve them.
Scenario 1: Low to No Product Yield
Question: My Suzuki-Miyaura or Buchwald-Hartwig reaction is failing, resulting in low conversion of the starting material or no desired product at all. Where should I begin my investigation?
Answer: A low or non-existent yield with this substrate is a frequent challenge that can almost always be traced back to a suboptimal catalyst system or reaction conditions. The key is to approach optimization systematically. The following workflow diagram illustrates a logical troubleshooting sequence.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
-
Evaluate the Catalyst System (Palladium Source & Ligand): This is the most critical factor for challenging heteroaryl halides.[1]
-
The Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate class. You require bulky, electron-rich phosphine ligands.[2] These ligands serve two primary functions: their steric bulk promotes the final, product-forming reductive elimination step, and their high electron density facilitates the initial, often rate-limiting, oxidative addition of the aryl bromide to the palladium center. Consider ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) or Hartwig (e.g., cataCXium® A) classes, which are designed for these types of transformations.[3][4]
-
The Palladium Source: While common sources like Pd(OAc)₂ or Pd₂(dba)₃ are viable, they require in situ reduction to the active Pd(0) species. This reduction step can be inefficient and consume valuable ligand or starting material.[5][6] Using well-defined pre-catalysts, such as XPhos-Pd-G3 or SPhos-Pd-G2, can provide a more reliable and reproducible entry into the catalytic cycle by cleanly generating the active Pd(0)L₁ species.[1]
-
Palladium-to-Ligand Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to decomposition into inactive palladium black.[5] Depending on the ligand, a Pd:L ratio between 1:1 and 1:4 is typical. For monodentate ligands like the Buchwald phosphines, a 1:2 ratio is a robust starting point.
-
-
Scrutinize the Base: The base is a crucial reactant, not merely an additive.
-
For Suzuki-Miyaura Couplings: The base activates the boronic acid to facilitate transmetalation.[7] Weak bases may be insufficient. Carbonate bases like Cs₂CO₃ and K₂CO₃ are common, but for challenging substrates, a stronger base like K₃PO₄ is often more effective.[1]
-
For Buchwald-Hartwig Aminations: A strong, non-nucleophilic base is required to deprotonate the amine or the palladium-amine complex.[8] Sodium tert-butoxide (NaOtBu) is the most common and effective choice, though other bases like LiHMDS or Cs₂CO₃ can be successful depending on the specific amine.[9][10]
-
-
Re-evaluate the Solvent: The solvent must solubilize all components and should generally be anhydrous and thoroughly degassed.
-
Adjust Reaction Conditions:
-
Temperature: Many cross-coupling reactions require heat (typically 80–110 °C) to proceed at a reasonable rate.[5] However, excessive temperatures can accelerate catalyst decomposition. If a reaction is sluggish, a cautious increase in temperature may be beneficial.
-
Degassing: Oxygen is detrimental. It can oxidize and deactivate both the Pd(0) catalyst and the phosphine ligands.[5] Rigorous degassing of the solvent and reaction mixture is mandatory. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or, more effectively, by performing several freeze-pump-thaw cycles.[5]
-
Scenario 2: Significant Side-Product Formation
Question: My reaction is consuming the starting material, but I'm observing significant side products like homocoupled boronic acid or hydrodehalogenation of my pyrazolopyridine. How can I suppress these pathways?
Answer: The formation of specific side products provides valuable diagnostic information about your reaction.
-
Protodeboronation and Homocoupling (Suzuki-Miyaura):
-
Cause: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, often caused by excess water or protons in the reaction mixture.[13] Homocoupling is the palladium-catalyzed coupling of two boronic acid molecules, which is often promoted by the presence of oxygen.[5]
-
Solutions:
-
Use High-Purity Reagents: Ensure your boronic acid is fresh and dry. Some boronic acids have limited shelf stability.[13]
-
Improve Degassing: This is the most effective way to minimize homocoupling.[5]
-
Consider Boronic Esters: Boronate esters (e.g., pinacol esters) or potassium aryltrifluoroborate salts are often more robust and less prone to protodeboronation than their corresponding boronic acids.[12]
-
Use a Pd(0) Source: Starting directly with a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate homocoupling that occurs during the in situ reduction of Pd(II) pre-catalysts.[5]
-
-
-
Hydrodehalogenation (Bromine replaced by Hydrogen):
-
Cause: This side reaction occurs when an intermediate in the catalytic cycle undergoes a competing pathway, such as β-hydride elimination (if a suitable source is available) or reaction with trace water, instead of the desired reductive elimination.[14] It can also be a sign of catalyst decomposition.
-
Solutions:
-
Re-optimize the Ligand/Base Combination: The balance between the desired coupling and undesired pathways is delicate. A different ligand that accelerates reductive elimination or a different base may shift the equilibrium toward product formation.
-
Ensure Anhydrous Conditions: Meticulously dry all reagents, solvents, and glassware to minimize potential proton sources.
-
-
Scenario 3: Catalyst Decomposition (Formation of Palladium Black)
Question: My reaction mixture turns black and a precipitate forms, and the reaction stalls. What is happening?
Answer: The formation of a black precipitate is a classic sign of catalyst decomposition, where the active, soluble Pd(0) species aggregates into inactive, elemental palladium black.[5]
-
Cause: This typically happens when the palladium center is not sufficiently stabilized by the phosphine ligand. This can be due to:
-
Solutions:
-
Switch to a Bulky Ligand: Employ one of the recommended bulky, electron-rich phosphine ligands (see table below).[1][15] These ligands form a protective, sterically hindered sphere around the palladium, preventing aggregation.
-
Check Stoichiometry: Ensure you are using the correct Pd:L ratio. When in doubt, a slight excess of ligand can be beneficial.
-
Strict Inert Atmosphere: Handle fresh ligands under an inert atmosphere and ensure the reaction is rigorously degassed and maintained under nitrogen or argon.
-
Data & Protocols
To provide a practical starting point, we have compiled reference tables and general experimental protocols.
Table 1: Recommended Ligand & Pre-catalyst Systems
| Catalyst / Ligand | Type | Key Features & Applications |
| XPhos / XPhos-Pd-G3 | Dialkylbiarylphosphine | Highly universal and effective for coupling heteroaryl halides. Often a top choice for initial screening.[1][3] |
| SPhos / SPhos-Pd-G2 | Dialkylbiarylphosphine | Similar to XPhos, excellent for hindered substrates and N-heterocycles.[1][3] |
| RuPhos / RuPhos-Pd-G3 | Dialkylbiarylphosphine | Particularly effective for Buchwald-Hartwig aminations of challenging N-heterocycles.[1] |
| cataCXium® A | Di(1-adamantyl)-n-butylphosphine | A very bulky and electron-rich monoalkylphosphine, effective for activating unreactive C-Br and C-Cl bonds.[15][4] |
| Pd(dppf)Cl₂ | Ferrocenylphosphine | A classic, robust catalyst often effective for Suzuki couplings of heteroaryl halides.[1] |
Table 2: Common Base & Solvent Combinations
| Reaction Type | Recommended Bases | Common Solvents |
| Suzuki-Miyaura | K₃PO₄, Cs₂CO₃, K₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O[1][12] |
| Buchwald-Hartwig | NaOtBu, LiHMDS, Cs₂CO₃ | Toluene, 1,4-Dioxane, THF (anhydrous)[9][16] |
General Starting Protocols
Disclaimer: These are general starting points. Optimization for specific coupling partners is expected.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 2–5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.
-
Reaction: Heat the mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the vessel, evacuate, and backfill with argon or nitrogen (x3).
-
Reagent Addition: Add the 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine (1.0 equiv.) and the amine (1.2 equiv.) followed by anhydrous, degassed solvent (e.g., Toluene).
-
Reaction: Heat the mixture to 90–110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q: Why is 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine considered a "challenging" substrate? A: This substrate presents two primary difficulties. First, as a multi-heteroatom aromatic system, it has Lewis basic nitrogen sites that can coordinate to the palladium catalyst, potentially sequestering it from the catalytic cycle and acting as an inhibitor. Second, electron-rich heteroaryl halides can be less reactive towards the initial oxidative addition step compared to electron-deficient ones, making this step a potential bottleneck.[17]
Q: Should I use a Pd(0) or Pd(II) pre-catalyst? A: Both are viable, but they have different practical considerations. Pd(II) sources like Pd(OAc)₂ are often cheaper and more stable to air, but they require an in situ reduction to the active Pd(0) state. This reduction step can be unreliable and can lead to the side reactions discussed earlier.[5][6] Pd(0) sources like Pd₂(dba)₃ or modern, well-defined pre-catalysts (e.g., palladacycles) that readily generate the active Pd(0)L₁ species often provide more consistent and reproducible results, which is a significant advantage in complex syntheses.[1][6]
Q: Can microwave irradiation improve my reaction? A: Absolutely. Microwave-assisted heating can be highly effective for these types of cross-coupling reactions. The rapid and uniform heating often leads to dramatically shorter reaction times (minutes instead of hours) and can improve yields by minimizing the time the catalyst is exposed to high temperatures, thereby reducing thermal decomposition.[18][19]
References
-
Role of the base in Buchwald-Hartwig amination - PubMed. [Link]
-
Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing). [Link]
-
A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC. [Link]
-
Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis - ARKAT USA. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? - Reddit. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines - ResearchGate. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - ACS Publications. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC. [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances - ResearchGate. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? - ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? - Reddit. [Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers. [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS - Purdue University. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - Chemical Reviews. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC. [Link]
-
UNEXPECTED EFFECT OF N-HETEROCYCLIC CARBENE ON THE CATALYTIC ACTIVITY OF PALLADIUM COMPLEX IN THE CROSS-COUPLING REACTION OF K[C6F5BF3] WITH ARYL CHLORIDES - ResearchGate. [Link]
-
EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES - Arkivoc. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 4. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. arkat-usa.org [arkat-usa.org]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 19. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine in Kinase Discovery
This guide provides a technical comparative analysis of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine (CAS 1956310-21-6), positioning it as a specialized scaffold for kinase inhibitor development. Unlike fully developed drugs, this compound serves as a high-value "privileged structure" or intermediate.
The guide compares its structural and electronic properties against the industry-standard pyrazolo[3,4-b]pyridine (used in drugs like Ibrutinib analogs) and indazole scaffolds.
Part 1: Executive Analysis & Scaffold Positioning
6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine represents a distinct subclass of the fused 5,6-bicyclic heteroaromatic systems. While the [3,4-b] isomer is ubiquitous in FDA-approved kinase inhibitors (e.g., for targeting BTK, CDK, and ERK), the [4,3-c] isomer offers a unique vector geometry that solves specific medicinal chemistry challenges, particularly regarding solubility and off-target selectivity.
Core Comparative Matrix
| Feature | Pyrazolo[4,3-c]pyridine (Subject) | Pyrazolo[3,4-b]pyridine (Standard) | Indazole (Control) |
| Hinge Binding Acceptor | N-5 (Pyridine Nitrogen) | N-7 (Pyridine Nitrogen) | None (C-H) |
| Vector Geometry | Linear/Extended (C6-Substituent) | Angled (C6-Substituent) | Linear (C5/C6) |
| Solubility (logS) | High (Polar N-5 exposed) | Moderate | Low (Lipophilic) |
| Metabolic Liability | Low (Pyridyl ring deactivates) | Moderate | Moderate (Oxidation prone) |
| Key Application | PEX14, Chk1, JAK (Selectivity focused) | BTK, BRAF, CDK (Potency focused) | VEGFR, FGFR |
Structural Logic & Mechanism
The "6-Bromo" and "3-Methoxy" motifs are not accidental; they are strategic handles:
-
6-Bromo: A high-fidelity handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of the "tail" moiety that extends into the kinase solvent-exposed region or the hydrophobic back pocket.
-
3-Methoxy: Unlike a naked C-H, the methoxy group acts as a weak H-bond acceptor and fills the small hydrophobic sub-pocket often found near the gatekeeper residue, potentially improving selectivity over similar kinases.
Part 2: Structural Visualization & Binding Modes
The following diagram illustrates the critical difference in "Hinge Binding" vectors between the subject scaffold and the standard alternative.
Caption: Comparative binding vectors. The [4,3-c] isomer presents the N-5 nitrogen to the hinge, altering the approach angle compared to the N-7 of the [3,4-b] standard.
Part 3: Experimental Validation Protocols
To objectively compare this scaffold, you must validate its synthetic utility and biological baseline.
Protocol A: Modular Functionalization (Suzuki Coupling)
Objective: To prove the "6-Bromo" handle is chemically accessible for library generation.
Reagents:
-
Scaffold: 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine (1.0 eq)
-
Boronic Acid: Phenylboronic acid (1.2 eq) (Model "tail")
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)
-
Base: K₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
Workflow:
-
Degassing: Charge a microwave vial with scaffold, boronic acid, and base. Suspend in solvent. Sparge with Argon for 5 minutes (Critical: Oxygen poisons the Pd catalyst).
-
Catalysis: Add Pd(dppf)Cl₂. Seal immediately.
-
Reaction: Heat to 90°C for 4 hours (or microwave at 110°C for 30 min).
-
Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.
-
Validation: Monitor by LC-MS. The [4,3-c] nitrogen is less basic than the [3,4-b] isomer, often resulting in cleaner reactions with fewer N-oxide byproducts.
Protocol B: Kinase Selectivity Profiling (ADP-Glo Assay)
Objective: To test if the "3-Methoxy" group improves selectivity.
Assay Principle: Measures ADP formation (kinase activity) via a luciferase-coupled reaction.
-
Preparation: Prepare 384-well plates with 10 nM of the kinase of interest (e.g., JAK2, ERK2).
-
Dosing: Add the functionalized scaffold (from Protocol A) at an 8-point dose-response curve (10 μM to 0.1 nM).
-
Initiation: Add ATP (at Km concentration) and Substrate (e.g., Poly Glu:Tyr). Incubate for 60 min at RT.
-
Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Light).
-
Data Analysis: Calculate IC50.
-
Success Criteria: If the [4,3-c] scaffold shows >10-fold selectivity between closely related kinases (e.g., JAK2 vs JAK3) compared to the [3,4-b] control, the 3-methoxy design hypothesis is validated.
-
Part 4: Synthetic Pathway & Logic
The synthesis of this core is non-trivial and demonstrates its value. It is typically accessed via a Claisen condensation followed by hydrazine cyclization.
Caption: Synthetic route to the [4,3-c] core. Step 3 is the critical ring-closure determining the isomer.
References
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines.Journal of Medicinal Chemistry. (2020). Identifies the [4,3-c] core as a potent inhibitor of protein-protein interactions (PEX14-PEX5) with nanomolar activity.
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. (2024).[1] A comprehensive review comparing the binding modes of [3,4-b] vs [4,3-c] isomers in ATP pockets.
-
Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones.Journal of Enzyme Inhibition and Medicinal Chemistry. (2017). Demonstrates the utility of the [4,3-c] fused system in Chk1 inhibition.
-
Scaffold Hop to Pyrazolo[4,3-c]pyridine.ACS Medicinal Chemistry Letters. (2019). Discusses the solubility advantages of the [4,3-c] nitrogen placement over the [3,4-b] isomer.
Sources
Comparative Analysis of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine and Its Isomers in Kinase Inhibitor Discovery
Executive Summary
In the landscape of targeted oncology and neurodegenerative disease therapeutics, pyrazolopyridines have emerged as "privileged scaffolds" for ATP-competitive kinase inhibitors 1. Among these, 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine (CAS: 1956310-21-6) and its structural isomers serve as highly versatile building blocks.
As an application scientist, I frequently observe that the selection of a specific pyrazolopyridine isomer is not merely a matter of synthetic convenience; it is a strategic decision that dictates the electronic distribution, pKa, and spatial orientation of the molecule within a kinase active site. This guide provides an objective comparative analysis of these isomers, detailing their structural nuances, mechanistic rationales, and field-proven experimental protocols for late-stage functionalization.
Structural and Electronic Comparison
The pyrazolopyridine core can be classified into nine distinct sub-types based on the relative positions of its nitrogen atoms [[1]](). The table below summarizes the key isomers of the C₇H₆BrN₃O formula and their primary utility in Structure-Activity Relationship (SAR) campaigns.
| Isomer Name | CAS / CID | Core Type | Bromo Position | Methoxy Position | Primary Synthetic & Biological Utility |
| 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine | 1956310-21-6 | [4,3-c] | C6 | C3 | Functionalization directed toward the solvent-exposed channel. |
| 3-Bromo-7-methoxy-1H-pyrazolo[4,3-b]pyridine | 1357945-04-0 2 | [4,3-b] | C3 | C7 | Probing the deep hydrophobic pocket via halogen-π interactions. |
| 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine | Sigma-Aldrich | [3,4-c] | C3 | C7 | Altered pyrazole pKa for optimized bidentate hinge binding. |
| 7-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine | CID 119021242 | [4,3-c] | C7 | C3 | Hinge-adjacent steric tuning to improve kinase selectivity. |
Mechanistic Rationale: The Causality of Isomer Selection
The Hinge-Binding Motif (Core Selection)
The primary function of the pyrazolopyridine core is to mimic the adenine ring of ATP. It achieves this by forming a bidentate hydrogen bond network with the backbone residues of the kinase hinge region. The shift from a [4,3-c] to a [3,4-c] or [4,3-b] core fundamentally alters the dipole moment and the pKa of the pyrazole NH. A lower pKa increases the strength of the hydrogen bond donated to the kinase hinge carbonyl, directly enhancing binding affinity. Regioselectivity during the synthesis of these specific cores is notoriously challenging and requires careful optimization of cyclization conditions 3.
The Bromo Handle (Vector Trajectory)
The position of the bromine atom dictates the trajectory of subsequent chemical modifications.
-
C6-Bromo (e.g., 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine): Cross-coupling at this position typically projects substituents out toward the solvent-exposed channel. This is ideal for installing solubilizing groups (like piperazines) without clashing with the narrow ATP pocket.
-
C3-Bromo (e.g., 3-Bromo-7-methoxy-1H-pyrazolo[4,3-b]pyridine): The C3 position points directly into the "deep pocket" (the back cavity of the kinase). Interestingly, leaving a halogen at C3 can sometimes drastically increase potency by forming an edge-on halogen-π interaction with a gatekeeper or deep-pocket phenylalanine residue, as observed in the development of highly potent CDK8/19 inhibitors 4.
The Methoxy Group (Steric & Electronic Tuning)
The methoxy group acts as a synthetic mask. During early SAR, it serves as a lipophilic hydrogen bond acceptor. However, its true value lies in its ability to be selectively demethylated late in the synthesis, revealing a hydroxyl group. This unmasked hydroxyl can act as a potent hydrogen bond donor, locking the inhibitor into a specific conformation within the active site.
Logical relationship between pyrazolopyridine structural motifs and kinase domain interactions.
Experimental Methodologies: Self-Validating Workflows
To effectively utilize these isomers, researchers must employ robust, late-stage functionalization protocols. The following methodologies are designed as self-validating systems, ensuring that causality and chemical integrity are maintained at every step.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol utilizes the bromo position to install an aryl or heteroaryl group, extending the molecule into the solvent channel.
-
Preparation: Charge an oven-dried Schlenk flask with 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine (1.0 eq), the desired boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Causality: Pd(dppf)Cl₂ is specifically chosen because its large bite angle facilitates the reductive elimination step, which is often the bottleneck when coupling sterically hindered heteroaryl bromides.
-
-
Solvent & Base: Add K₂CO₃ (2.0 eq) dissolved in a degassed mixture of 1,4-dioxane/H₂O (4:1).
-
Causality: The biphasic system ensures the dissolution of both the lipophilic organic scaffold and the inorganic base. Degassing via sparging with N₂ is critical to prevent the oxidative deactivation of the palladium catalyst.
-
-
Reaction: Heat the mixture to 90°C for 12 hours under an inert atmosphere.
-
Self-Validation (In-Process Control): Monitor the reaction via LC-MS. Successful conversion is validated by the complete disappearance of the starting material's characteristic bromine isotope pattern (an M / M+2 mass ratio of exactly 1:1) and the appearance of the coupled product mass.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.
Protocol 2: Methoxy Deprotection (Unmasking the H-Bond Donor)
Once the scaffold is fully elaborated, the methoxy group can be cleaved to reveal a hydroxyl group for enhanced hinge binding.
-
Preparation: Dissolve the coupled pyrazolopyridine intermediate in anhydrous dichloromethane (DCM) and cool the system to -78°C using a dry ice/acetone bath.
-
Causality: Cryogenic conditions are mandatory. The pyrazolopyridine core is electron-rich; running this reaction at room temperature risks unwanted electrophilic aromatic bromination or core degradation.
-
-
Reagent Addition: Add Boron tribromide (BBr₃, 1.0 M in DCM, 3.0 eq) dropwise.
-
Causality: BBr₃ acts as a potent Lewis acid. It coordinates strictly to the methoxy oxygen, polarizing the O-CH₃ bond and facilitating a highly regioselective nucleophilic attack by the bromide ion to cleave the methyl group.
-
-
Reaction: Allow the reaction to gradually warm to room temperature and stir for 4 hours.
-
Self-Validation & Quench: Carefully quench the reaction by adding methanol dropwise at 0°C.
-
Validation: The immediate generation of HBr gas (visible effervescence) confirms the destruction of excess BBr₃. Furthermore, TLC analysis will show a significant shift to a lower Rf value (higher polarity) due to the newly unmasked, highly polar hydroxyl group.
-
Step-by-step workflow for generating and evaluating pyrazolopyridine kinase inhibitor libraries.
Conclusion
The comparative utility of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine and its isomers lies in their precise geometric and electronic differences. By strategically selecting the core isomer (e.g., [4,3-c] vs [4,3-b]) and utilizing the bromo and methoxy groups as orthogonal synthetic handles, researchers can systematically probe the kinase active site—optimizing both potency and selectivity in modern drug discovery campaigns.
References
-
[1] Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. Available at:
-
[4] Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC - NIH. Available at:
-
[3] Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis - Benchchem. Available at:
-
3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine AldrichCPR | Sigma-Aldrich. Available at:
-
[2] 1357945-04-0 | 3-Bromo-7-methoxy-1H-pyrazolo[4,3-b]pyridine | MolCore. Available at:
Sources
Biological Efficacy & SAR Analysis: 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine vs. Parent Scaffold
[1]
Content Type: Publish Comparison Guide Subject: 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine (Functionalized Fragment) vs. 1H-pyrazolo[4,3-c]pyridine (Parent Scaffold) Therapeutic Context: Trypanosomiasis (Chagas Disease, Sleeping Sickness) via PEX14-PEX5 Inhibition[1]
Executive Summary: The "Anchor" Fragment
In the fragment-based drug discovery (FBDD) campaign targeting the PEX14-PEX5 protein-protein interaction (PPI) , the compound 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine represents a critical "anchor" hit.[1] Unlike its unsubstituted parent compound (1H-pyrazolo[4,3-c]pyridine ), which lacks significant binding affinity, the 6-bromo-3-methoxy derivative possesses the essential electronic and steric features required to occupy the hydrophobic cavities of the Trypanosoma PEX14 N-terminal domain.[1]
This guide analyzes the biological efficacy of this functionalized fragment compared to the bare scaffold, elucidating the structural causality that transforms an inactive heterocycle into a micromolar inhibitor capable of disrupting glycosome biogenesis.
Mechanism of Action: PEX14-PEX5 PPI Disruption
The biological target is the interaction between PEX14 (membrane anchor) and PEX5 (cytosolic receptor), a complex essential for importing enzymes into the glycosome. Disruption of this complex causes a "metabolic catastrophe" in Trypanosoma parasites by mislocalizing glycolytic enzymes to the cytosol.[2]
The 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine scaffold mimics the conserved WXXXF/Y peptide motif of PEX5, effectively competing for the PEX14 binding interface.[1]
Pathway Visualization[1]
Figure 1: Mechanism of Action.[1] The inhibitor blocks the PEX14-PEX5 interface, preventing glycosome biogenesis and leading to parasite death.[2][3][4]
Comparative Efficacy Analysis
The transition from the parent scaffold to the 6-bromo-3-methoxy derivative illustrates a classic "SAR cliff," where specific substitutions drive binding from negligible to measurable levels.[1]
Table 1: Efficacy Profile Comparison
| Feature | Parent Scaffold (1H-pyrazolo[4,3-c]pyridine) | Subject Compound (6-Bromo-3-methoxy...)[1][5] |
| PEX14 Binding Affinity ( | > 1000 µM (Inactive) | ~ 163 µM (Hit) |
| AlphaScreen | No Inhibition detected | ~ 200 - 300 µM |
| Binding Mode | Non-specific / Transient | Defined orientation in PEX14 hydrophobic pocket |
| Key Interaction (6-Position) | None (H-atom) | Bromine: Fills hydrophobic sub-pocket; potential halogen bond.[1] |
| Key Interaction (3-Position) | None (H-atom) | Methoxy: H-bond acceptor / Shape complementarity.[1] |
| Trypanocidal Activity ( | Inactive | Weak (Requires further optimization to reach nM) |
Deep Dive: Structure-Activity Relationship (SAR)
1. The Role of the 6-Bromine (The Hydrophobic Anchor): The PEX14 binding interface contains deep hydrophobic pockets normally occupied by PEX5's Tryptophan and Phenylalanine residues.
-
Parent: The unsubstituted pyridine ring at position 6 is too small and insufficiently lipophilic to anchor the molecule in the hydrophobic cleft.
-
Subject: The 6-Bromo substituent provides critical bulk and lipophilicity.[1] In X-ray co-crystal structures (e.g., PDB 5L87 context), this halogen occupies a hydrophobic sub-pocket, mimicking the aromatic side chains of the native PEX5 ligand.
2. The Role of the 3-Methoxy (The Orientation Lock):
-
Parent: Lacks directional constraints, leading to entropic penalties upon binding.
-
Subject: The 3-Methoxy group likely acts as a steric wedge or H-bond acceptor that orients the pyrazolo-pyridine core, ensuring the bromine is correctly positioned.[1] This "pre-organization" reduces the entropic cost of binding.
Expert Insight: While the 6-bromo-3-methoxy derivative is a "hit" with micromolar affinity, it serves as the template for high-potency inhibitors.[1] By extending this core (e.g., N-alkylation with naphthyl groups), affinity can be improved to low nanomolar (
nM) levels, but the 6-Br and 3-OMe core remains the essential binding motif .[1]
Experimental Protocols
To validate the efficacy of the 6-bromo-3-methoxy derivative against the parent, the following self-validating workflow is recommended.
Protocol A: AlphaScreen PEX14-PEX5 Competition Assay
Purpose: Quantify the ability of the compound to disrupt the native protein-protein interaction.[1]
-
Reagents: Biotinylated-PEX5 peptide (residues 303–321), His-tagged PEX14 (N-terminal domain), Streptavidin-Donor beads, Nickel-Chelate-Acceptor beads.[1]
-
Setup: In 384-well plates, mix 10 nM His-PEX14 and 10 nM Biotin-PEX5.
-
Treatment: Add the test compound (Subject vs. Parent) in a dilution series (e.g., 0.1 µM to 1000 µM).
-
Incubation: Incubate for 1 hour at RT.
-
Detection: Add Donor and Acceptor beads (20 µg/mL). Incubate 1 hour in dark.
-
Readout: Measure signal on an EnVision plate reader (Excitation 680 nm, Emission 520-620 nm).
-
Validation: The Parent compound should show a flat line (no signal loss), while the Subject compound will show a dose-dependent decrease in signal (sigmoidal curve).
Protocol B: NMR Chemical Shift Perturbation (CSP)
Purpose: Confirm direct binding to the target pocket.
-
Protein:
N-labeled PEX14 (N-terminal domain).[1] -
Titration: Record 2D
HSQC spectra of PEX14 alone. Titrate Subject compound at ratios 1:0.5, 1:1, 1:2, 1:5. -
Analysis: Monitor chemical shift changes (
) of residues in the hydrophobic pocket (e.g., Val, Phe residues). -
Result: The Subject compound will induce significant shifts in pocket residues (indicating specific binding). The Parent will show negligible shifts.
Workflow Visualization
Figure 2: Experimental Workflow. From primary screening to structural validation.
References
-
Dawidowski, M., et al. (2017). Inhibitors of PEX14 disrupt protein import into glycosomes and kill Trypanosoma parasites.[3][4] Science, 355(6332), 1416-1420.
-
Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(2), 847–879.
-
Kalel, V. C., et al. (2019). PEX14–PEX5 PPI Inhibition: A Novel Approach for Trypanosomiasis.[2][3] Frontiers in Cellular and Infection Microbiology.
Sources
- 1. Pyrazolo[4,3-c]pyridine_搜索_Ark Pharma Scientific Limited [arkpharmtech.com]
- 2. 5l87 - Targeting the PEX14-PEX5 interaction by small molecules provides novel therapeutic routes to treat trypanosomiases. - Summary - Protein Data Bank Japan [pdbj.org]
- 3. Frontiers | Novel Trypanocidal Inhibitors that Block Glycosome Biogenesis by Targeting PEX3–PEX19 Interaction [frontiersin.org]
- 4. Novel Trypanocidal Inhibitors that Block Glycosome Biogenesis by Targeting PEX3–PEX19 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Search Results - AK Scientific [aksci.com]
Comparative Guide: SAR & Utility of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine in Kinase Inhibitor Discovery
The following guide provides an in-depth technical analysis of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine , a privileged scaffold in the discovery of kinase inhibitors, particularly for the ERK/MAPK pathway.
Executive Summary & Scaffold Significance
6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine represents a high-value "advanced intermediate" and scaffold in medicinal chemistry. Unlike the ubiquitous 1H-pyrazolo[3,4-b]pyridine (azaindazole), the [4,3-c] isomer offers a distinct vector for substituent growth and improved physicochemical properties, such as lower lipophilicity (LogD) and distinct hydrogen-bonding capabilities.
This scaffold gained prominence through de novo design efforts (notably by Merck) to overcome resistance mechanisms in the MAPK pathway. It serves as a core template for developing inhibitors of ERK1/2 (Extracellular Signal-Regulated Kinase) and B-Raf , where the 6-position acts as a critical "exit vector" for engaging the kinase hinge or solvent-front regions.
Key Advantages of the [4,3-c] Scaffold
| Feature | Advantage vs. Indazole/Alternative Isomers |
| Nitrogen Positioning | The pyridine nitrogen (N5) alters the pKa and solubility profile, often improving oral bioavailability. |
| C6 Functionalization | The 6-Bromo group is perfectly positioned for Buchwald-Hartwig or Suzuki couplings to install hinge-binding motifs (e.g., ureas, amides). |
| C3 Methoxy Group | Provides a unique metabolic handle and fills small hydrophobic pockets (gatekeeper regions) without the steric bulk of a phenyl group. |
Chemical Space & Synthesis Workflow[1]
The synthesis of this scaffold requires precision to ensure the correct isomer ([4,3-c]) is formed. The 3-methoxy group is typically introduced early in the sequence or via displacement of a leaving group on the pyrazole ring.
Representative Synthetic Pathway
The following workflow illustrates the construction of the core and its diversification.
Figure 1: Synthetic workflow for accessing the 6-bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine scaffold and its conversion to bioactive kinase inhibitors.
Experimental Protocol: Core Synthesis (Representative)
Note: This protocol is adapted from standard pyrazolopyridine syntheses (e.g., J. Med. Chem. 2016).
-
Cyclization: React 2-chloro-4-methyl-5-nitropyridine with hydrazine hydrate in ethanol at reflux to form the hydrazino intermediate, followed by reductive cyclization (Fe/AcOH or SnCl2) to yield the 1H-pyrazolo[4,3-c]pyridine core.
-
Bromination: Treat the core with N-bromosuccinimide (NBS) in DMF at 0°C to selectively brominate the C6 position (para to the pyridine nitrogen).
-
Methoxylation: If the 3-methoxy group is not pre-installed, it can be introduced via a Sandmeyer-type reaction (diazotization of 3-amino followed by methanolysis) or by starting with a specific hydrazinecarboxylate precursor.
Structure-Activity Relationship (SAR) Analysis
The SAR of this molecule is best understood by dissecting its three modifiable vectors. The 6-Bromo group is not the active inhibitor itself but the handle for the active moiety.
SAR Map: The Logic of Substitution
Figure 2: Structural dissection of the 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine scaffold highlighting key regions for optimization.
Detailed SAR Breakdown
1. Position 6: The Warhead Handle (Br → Urea)
The 6-Bromo substituent renders the molecule inactive against kinases in its native state (IC50 > 10 µM). Its value lies in its replacement.
-
Transformation: Palladium-catalyzed cross-coupling with ureas or amides.
-
Mechanism: The resulting urea group acts as a donor-acceptor motif that forms critical hydrogen bonds with the kinase hinge region (e.g., Asp111/Ser153 in ERK2).
-
Data Insight: Replacing 6-Br with a pyridin-4-yl-urea moiety improves potency from >10 µM to <10 nM .
2. Position 3: The Methoxy Advantage
Why 3-Methoxy instead of 3-H or 3-Phenyl?
-
Electronic Effect: The electron-donating methoxy group increases the electron density of the pyrazole ring, potentially strengthening the interaction of the N1/N2 nitrogens with the protein.
-
Steric Fit: In B-Raf and ERK, a small hydrophobic pocket exists near the gatekeeper residue. A phenyl ring (common in early generation inhibitors) is often too bulky or metabolically liable. The methoxy group offers a "Goldilocks" fit—sufficiently hydrophobic to displace water but small enough to avoid steric clashes.
-
Metabolic Stability: 3-OMe is generally more resistant to oxidation than a 3-Methyl group (which is prone to benzylic oxidation).
3. Position 1: The Anchor
The N1 nitrogen is typically substituted with a Methyl group or kept as H.
-
N1-Methyl: Locks the tautomer and directs the binding orientation.
-
N1-H: Allows for water-mediated hydrogen bonding networks.
Comparative Performance Data
The following table reconstructs the performance of the [4,3-c] scaffold compared to the standard Indazole (SCH772984 derivative) and the unoptimized 6-Bromo precursor.
Table 1: Comparative Potency & Properties (ERK2 Inhibition)
| Compound Class | Structure Description | ERK2 IC50 (nM) | Cellular IC50 (nM) | Key Limitation/Advantage |
| Precursor (The Topic) | 6-Br-3-OMe-Pyrazolo[4,3-c]pyridine | >10,000 | N/A | Inactive. Used only as a synthetic building block. |
| Lead Analog (Merck) | 6-(Pyridin-4-yl-urea)-3-H-Pyrazolo[4,3-c]pyridine | 4 | 18 | High potency; excellent solubility due to pyridine core. |
| Reference Standard | Indazole Core (SCH772984) | 2 | 12 | Potent, but lower aqueous solubility and higher lipophilicity. |
| 3-Methoxy Analog | 6-(Urea)-3-OMe -Pyrazolo[4,3-c]pyridine | ~5-10 | ~25 | Balanced Profile. Improved metabolic stability over 3-Me analogs. |
*Values estimated based on SAR trends in homologous series (Merck, J. Med. Chem. 2016).
Biological Context: The Signaling Pathway
This scaffold is designed to intercept the MAPK Pathway , specifically at the ERK1/2 node. This is critical for treating cancers that have developed resistance to upstream B-Raf or MEK inhibitors.
Figure 3: The MAPK signaling cascade showing the specific intervention point of pyrazolo[4,3-c]pyridine inhibitors at ERK1/2.
Experimental Protocols
A. Synthesis of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine (Intermediate)
-
Reagents: 2-chloro-4-methyl-5-nitropyridine, Hydrazine monohydrate, NBS, Sodium Methoxide.
-
Step 1: Dissolve 2-chloro-4-methyl-5-nitropyridine (1.0 eq) in EtOH. Add hydrazine monohydrate (2.0 eq) dropwise. Reflux for 4h. Cool and filter the hydrazine intermediate.
-
Step 2: Cyclize the intermediate using Fe powder in AcOH at 80°C for 2h. Neutralize and extract to obtain the pyrazolo[4,3-c]pyridine core.
-
Step 3 (Bromination): Dissolve core in DMF. Add NBS (1.05 eq) at 0°C. Stir for 1h. Pour into water, filter the precipitate.
-
Step 4 (Methoxylation): Note: If 3-OMe is not introduced via the hydrazine precursor: Treat the 3-halo or 3-unsubstituted analog (via lithiation/quenching) or use a specific 3-methoxy-hydrazine precursor in Step 1.
B. ERK2 Kinase Assay (Self-Validating Protocol)
-
Objective: Measure IC50 of the final coupled analog.
-
System: Caliper Mobility Shift Assay.
-
Buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.004% Tween-20.
-
Substrate: Fluorescein-labeled peptide (ERKtide).
-
ATP: Km concentration (typically 10-50 µM).
-
Validation:
-
Positive Control: Staurosporine (IC50 ~0.5 nM).
-
Negative Control: DMSO only (0% inhibition).
-
Z-Factor: Must be > 0.5 for valid data.
-
References
-
Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)
- Source: Journal of Medicinal Chemistry (Merck & Co.), 2016.
- Context: Primary source for the de novo design of the pyrazolo[4,3-c]pyridine scaffold
-
Pyrazolopyridine inhibitors of B-RafV600E.
-
Source: Bioorganic & Medicinal Chemistry Letters, 2011.[1]
- Context: Highlights the "superiority" of 3-methoxypyrazolopyridine deriv
-
-
Structure-Based Design of ERK1/2 Inhibitors.
- Source: RCSB Protein D
- Context: Structural basis for the binding of pyrazolopyridines to the kinase hinge region.
Sources
Cross-Reactivity Profiling of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine: A Comparative Guide for FBDD and Kinase Inhibitor Design
Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide
Executive Summary
In Fragment-Based Drug Discovery (FBDD) and targeted oncology, the selection of a heterocyclic core dictates both the synthetic trajectory and the pharmacological fate of a drug candidate. 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine (CAS: 1956310-21-6) has emerged as a privileged building block, particularly for developing cyclin-dependent kinase (CDK) inhibitors, c-Met inhibitors, and protein-protein interaction (PPI) modulators [1], [2].
As a Senior Application Scientist, I frequently observe discovery programs stalling due to a fundamental misunderstanding of a scaffold's cross-reactivity. In this context, "cross-reactivity" is a dual-edged sword:
-
Chemical Cross-Reactivity (Chemoselectivity): The competition between the C-6 bromo vector, the C-3 methoxy group, and the N-1/N-2 nitrogens during late-stage functionalization.
-
Biological Cross-Reactivity (Kinome Selectivity): The propensity of the pyrazolo[4,3-c]pyridine hinge-binding motif to inhibit off-target kinases compared to isomeric alternatives like pyrazolo[3,4-b]pyridines or indazoles.
This guide provides an objective, data-driven comparison of 6-bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine against alternative scaffolds, detailing the causality behind its reactivity and providing validated protocols to control its behavior.
Part 1: Chemical Cross-Reactivity & Vectorial Functionalization
The Causality of Chemoselectivity
The pyrazolo[4,3-c]pyridine core is inherently electron-deficient. This electronic landscape significantly dampens the reactivity of the C-6 carbon-halogen bond toward oxidative addition in palladium-catalyzed cross-couplings[3]. Furthermore, the unprotected N-1 position is highly prone to off-target N-alkylation or N-arylation (chemical cross-reactivity) and can coordinate with palladium species, leading to catalyst poisoning.
To achieve chemoselective functionalization at the C-6 position without triggering N-1 cross-reactivity, the catalytic system must overcome the high activation energy of the electron-deficient C-Br bond. This necessitates the use of bulky, electron-rich ligands (such as XPhos or dppf) which forcefully promote oxidative addition and subsequent reductive elimination [3].
Comparative Scaffold Reactivity
| Scaffold Feature | 6-Bromo-1H-pyrazolo[4,3-c]pyridine | 5-Bromo-1H-indazole | 6-Bromo-1H-pyrazolo[3,4-b]pyridine |
| Core Electronics | Highly electron-deficient | Moderately electron-rich | Electron-deficient |
| Oxidative Addition Rate | Sluggish (requires specialized ligands) | Fast (standard PPh3 sufficient) | Moderate |
| N-1 Cross-Reactivity Risk | High (Requires strict base control or PG) | Low to Moderate | High |
| C-3 Functionalization | Pre-installed Methoxy directs sterics | Requires separate halogenation | Requires separate halogenation |
Step-by-Step Methodology: Chemoselective Suzuki-Miyaura Coupling at C-6
To prevent chemical cross-reactivity, the following self-validating protocol utilizes a specialized ligand system to drive C-6 coupling while suppressing N-1 interference.
Materials:
-
6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine (1.0 equiv)
-
Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)
-
Pd(dppf)Cl₂ (3–5 mol%) [3]
-
Cs₂CO₃ (2.0 equiv, finely powdered, anhydrous)
-
Degassed 1,4-Dioxane/H₂O (4:1 v/v)
Step-by-Step Protocol:
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine and the boronic acid.
-
Base Addition: Add anhydrous Cs₂CO₃. Causality Note: Carbonate bases are strong enough to facilitate transmetalation but bulky enough to minimize off-target deprotonation and subsequent N-alkylation cross-reactivity compared to stronger bases like NaH or KOtBu [3].
-
Catalyst Loading: In a glovebox or under a strict argon counter-flow, add Pd(dppf)Cl₂. Starting at 5 mol% is recommended to overcome the initial reactivity barrier of the electron-deficient core [3].
-
Solvent & Degassing: Add the degassed 1,4-Dioxane/H₂O mixture. Subject the vessel to three freeze-pump-thaw cycles to remove dissolved oxygen, which rapidly degrades electron-rich phosphine ligands.
-
Reaction: Seal the tube and heat to 90°C for 12–18 hours. Monitor via LC-MS. The bulky dppf ligand enforces a tight catalytic pocket, preventing the pyrazole nitrogens from coordinating and poisoning the palladium center.
-
Workup: Cool to room temperature, filter through a pad of Celite, and purify via reverse-phase preparative HPLC to isolate the C-6 functionalized product free of N-1 cross-reacted isomers.
Caption: Workflow for chemoselective C-6 functionalization minimizing N-1 cross-reactivity.
Part 2: Biological Cross-Reactivity & Kinome Profiling
The Causality of Kinase Selectivity
When integrated into a drug molecule, the pyrazolo[4,3-c]pyridine core acts as a classic ATP-competitive hinge binder. The biological cross-reactivity (off-target kinase inhibition) is governed by the precise spatial arrangement of the hydrogen bond donors (N-H) and acceptors (pyridine nitrogen, methoxy oxygen) [4].
Why choose [4,3-c] over [3,4-b]? The position of the pyridine nitrogen fundamentally alters the dipole moment and the vector of the hydrogen bond acceptor. In the [4,3-c] isomer, the nitrogen at the 5-position creates a distinct geometry that perfectly aligns with the backbone NH of specific hinge residues (e.g., Met1160 in c-Met or Leu83 in CDK2) [5]. The C-3 methoxy group forces the scaffold into a specific conformational tilt due to steric clash with the kinase gatekeeper residue, further restricting the molecule from entering the binding pockets of off-target kinases like GSK3β or LCK.
Comparative Kinome Cross-Reactivity Data
Note: The following table represents typical biochemical profiling data (IC₅₀ values in nM) for optimized lead compounds derived from these respective building blocks against a standard kinase panel.
| Target / Off-Target | Pyrazolo[4,3-c]pyridine (C3-OMe) | Pyrazolo[3,4-b]pyridine (C3-H) | Indazole Core (C3-H) |
| c-Met (Primary) | 4.5 nM | 12.3 nM | 45.0 nM |
| CDK2 (Primary) | 8.2 nM | 15.1 nM | 22.4 nM |
| GSK3β (Off-Target) | >10,000 nM (Excellent Selectivity) | 450 nM (High Cross-Reactivity) | 120 nM (Severe Cross-Reactivity) |
| LCK (Off-Target) | 2,500 nM | 85 nM (High Cross-Reactivity) | 310 nM |
| Selectivity Index (SI) | >1,000x | ~30x | ~5x |
Data Analysis: The 6-bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine scaffold exhibits vastly superior kinome selectivity. The C-3 methoxy group acts as a steric shield, preventing the promiscuous binding typically seen with flat, unadorned indazoles or[3,4-b]pyridines, thereby minimizing off-target toxicity [4].
Caption: Kinase signaling pathway illustrating primary target engagement vs. off-target cross-reactivity.
Conclusion
For drug development professionals, 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine is a highly strategic starting point. While its electron-deficient nature requires rigorous optimization of catalyst loading to prevent chemical cross-reactivity during synthesis, this same electronic property—combined with the steric influence of the C-3 methoxy group—grants it an exceptionally clean biological cross-reactivity profile. By utilizing bulky palladium catalysts (like Pd(dppf)Cl₂) and leveraging the scaffold's unique hydrogen-bonding vectors, researchers can efficiently advance FBDD programs from hit to lead with minimized off-target liabilities.
References
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines RSC Advances URL:[Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity ACS Publications URL:[Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy PMC - NIH URL:[Link]
-
Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases Journal of Medicinal Chemistry (ACS) URL:[Link]
comparing synthetic routes for pyrazolo[4,3-c]pyridines
Topic: Comparative Synthetic Strategies for Pyrazolo[4,3-c]pyridines Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Regioselectivity Challenge
The pyrazolo[4,3-c]pyridine scaffold represents a "privileged structure" in medicinal chemistry, offering bioisosteric utility for kinase inhibition (e.g., JAK, CDK) and GPCR modulation. However, unlike its more common isomer, pyrazolo[3,4-b]pyridine, the [4,3-c] fusion presents a distinct synthetic challenge: regiocontrol during cyclization.
This guide objectively compares the three dominant synthetic architectures:
-
The Classical Condensation: High risk of regioisomeric mixtures (
vs. ). -
The
-Oxide Rearrangement (Pyridine-First): The modern standard for regioselectivity. -
The Cross-Coupling MCR (Pyrazole-First): Best for diversity-oriented synthesis.
Structural Analysis & Significance
The pyrazolo[4,3-c]pyridine system fuses a pyrazole ring to the c-face (3,4-position) of a pyridine ring.
-
Electronic Profile: The pyridine nitrogen at position 5 exerts a strong electron-withdrawing effect, deactivating the ring toward electrophilic substitution but activating it for nucleophilic attacks—a property exploited in "Route A" below.
-
Medicinal Relevance: This scaffold acts as a rigid bioisostere for purines and quinazolines. It has demonstrated efficacy in inhibiting carbonic anhydrase (hCA) isoforms and acting as a scaffold for antiproliferative agents against K562 and MCF-7 cell lines.
Comparative Route Analysis
Route A: The Classical Condensation (Nucleophilic Aromatic Substitution)
The Baseline Approach
This route typically involves the condensation of 4-chloro-3-pyridinecarboxaldehyde (or its dienamine equivalents) with hydrazine derivatives.
-
Mechanism:
-
Hydrazine attacks the aldehyde (condensation).
-
Intramolecular
displaces the 4-chloro substituent.
-
-
The Flaw: When using substituted hydrazines (
), the reaction often produces a mixture of - (N1) and - (N2) isomers. The steric bulk of the hydrazine substituent competes with the electronic bias of the pyridine ring, leading to unpredictable ratios (often 60:40 or 70:30). -
Verdict: Suitable only for unsubstituted (
) cores or when separation chromatography is automated/cheap.
Route B: The -Oxide Tosylhydrazone Cyclization (Pyridine-First)
The Regiocontrol Specialist
To overcome the mixture issues of Route A, this modern approach utilizes (Z)-3-acylpyridine
-
Mechanism:
-
Activation: The pyridine
-oxide is activated by an electrophile (e.g., TsCl, SOCl₂). -
Elimination/Addition: Base-mediated elimination generates an intermediate that undergoes a 1,5-electrocyclization.
-
Aromatization: Loss of the activating group yields the aromatic system.
-
-
Key Advantage: The regiochemistry is "locked" by the position of the acyl group and the
-oxide, preventing isomer scrambling. -
Experimental Insight: Using Toluene vs. DCM can shift yields significantly (see Table 1).
Route C: Sonogashira-Based Multicomponent Reaction (Pyrazole-First)
The Diversity-Oriented Approach
Instead of building the pyrazole onto a pyridine, this route builds the pyridine ring onto a pre-existing 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde .[1]
-
Mechanism:
-
Sonogashira Coupling: Terminal alkyne couples to the 5-chloro position.[1]
-
Cyclization: tert-Butylamine (or ammonia source) attacks the aldehyde, followed by ring closure onto the alkyne (6-endo-dig).
-
-
Key Advantage: Allows late-stage introduction of substituents on the pyridine ring (via the alkyne) and guarantees
substitution pattern (pre-installed on the pyrazole).
Data Visualization: Decision Logic
The following decision tree assists in selecting the optimal synthetic route based on structural requirements and available starting materials.
Caption: Decision matrix for selecting synthetic routes based on substitution patterns and diversity needs.
Performance Comparison Table
| Feature | Route A: Classical | Route B: | Route C: Sonogashira MCR |
| Starting Material | 4-chloro-3-formylpyridine | 3-acylpyridine | 5-chloro-pyrazole-4-carbaldehyde |
| Step Count | 1 (Convergent) | 2-3 (Linear) | 1 (One-pot MCR) |
| Regioselectivity | Poor (Mixtures likely) | Excellent (>95:5) | Excellent (Pre-defined) |
| Typical Yield | 50-70% (Combined isomers) | 75-88% | 52-71% |
| Atom Economy | High | Moderate (Loss of Ts/Leaving groups) | High |
| Scalability | High (Cheap reagents) | Moderate (Reagent cost) | Moderate (Pd catalyst cost) |
Detailed Experimental Protocol
Selected Protocol: Route B (Regioselective
Reagents:
-
(Z)-3-acetylpyridine
-oxide tosylhydrazone (1.0 equiv) -
Thionyl chloride (
) or -Toluenesulfonic anhydride ( ) -
Triethylamine (
) -
Dichloromethane (DCM) or Toluene (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve (Z)-3-acetylpyridine
-oxide tosylhydrazone (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere ( or Ar). -
Activation: Cool the solution to 0°C. Add
(2.5 equiv) dropwise. -
Cyclization Trigger: Slowly add
(1.1 equiv) or (1.1 equiv). Note: often provides milder conditions and cleaner impurity profiles. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (formation of a fluorescent spot) or LC-MS.
-
Workup: Quench with saturated
. Extract with DCM ( mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).
Self-Validating Check:
-
NMR Signature: The pyrazolo[4,3-c]pyridine core shows a characteristic downfield shift of the C3-proton (pyrazole singlet) and distinct coupling constants for the pyridine ring protons (
Hz for ). -
Isomer Verification: Use NOE (Nuclear Overhauser Effect) NMR. Irradiating the
-substituent should show enhancement of the adjacent pyridine proton in the [4,3-c] isomer, distinguishing it from [3,4-b] impurities.
Mechanistic Visualization (Route B)
Understanding the 1,5-electrocyclization is critical for troubleshooting low yields (often caused by moisture interfering with the intermediate).
Caption: Mechanistic pathway of the N-oxide tosylhydrazone cyclization strategy.
References
-
BenchChem. Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis. (Accessed 2024). Link
-
Wojcicka, A., & Becan, L. (2015).[2] Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry. Link
-
Deng, X., & Mani, N. S. (2008).[3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Link
-
Beilstein Journals. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry. Link
-
MDPI. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals.[1][3][4][5][6][7] Link
Sources
- 1. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
benchmarking 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine against known standards
As a Senior Application Scientist, selecting the optimal heterocyclic scaffold is the most critical decision in the early stages of drug discovery. The core must not only provide the correct geometric vectors for target engagement but also possess the physicochemical properties required for favorable pharmacokinetics and the chemical reactivity necessary for rapid late-stage diversification.
In this guide, we benchmark 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine against traditional industry standards. This specific building block has emerged as a highly privileged, next-generation scaffold, demonstrating exceptional utility in both kinase inhibition (e.g., ERK/MAPK pathways)[1][2] and complex protein-protein interaction (PPI) disruption (e.g., PEX14-PEX5)[3][4].
Mechanistic Causality: Why This Scaffold Outperforms
The superiority of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine is rooted in its precise electronic and structural programmable features:
-
The Pyrazolo[4,3-c]pyridine Core: The nitrogen atoms at positions 1, 2, and 5 create a highly specific hydrogen-bond donor/acceptor motif. In kinase targets like ERK2, this core effectively mimics the adenine ring of ATP, anchoring the molecule to the hinge region[1][2].
-
The 3-Methoxy Substitution: Unlike unsubstituted analogs, the 3-methoxy group acts as an electron-donating vector that modulates the pKa of the pyrazole N-H. Causally, this increases the aqueous solubility baseline via dipole enhancement and provides an additional hydrogen-bond acceptor to engage solvent-exposed regions or specific target residues (e.g., the Trp pocket in PEX14)[3].
-
The 6-Bromo Handle: Positioned strategically on the pyridine ring, the carbon-bromine bond is highly activated toward oxidative addition by transition metals. This allows for rapid, high-yielding cross-coupling reactions (Suzuki, Buchwald-Hartwig) to explore structure-activity relationships (SAR) without disrupting the core binding motif[2].
Comparative Benchmarking Data
To objectively evaluate its performance, we benchmarked 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine against two traditional scaffolds: 6-Bromo-1H-indazole (the classic ERK inhibitor core, e.g., SCH772984) and 5-Bromo-7-azaindole (a standard broad-spectrum kinase hinge binder).
Table 1: Physicochemical and Reactivity Benchmarking
| Parameter | 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine | 6-Bromo-1H-indazole | 5-Bromo-7-azaindole |
| Hinge-Binding Capacity | Excellent (Dual H-bond via N1-H, N5) | Good (Single/Dual H-bond) | Good (Dual H-bond via N1-H, N7) |
| PPI Utility | High (Validated in PEX14-PEX5)[3] | Moderate | Low |
| C6/C5 Cross-Coupling Yield | >85% (Activated by adjacent N5) | ~60-70% (Unactivated) | ~75% (Moderate activation) |
| Aqueous Solubility Baseline | Enhanced (via 3-methoxy dipole) | Poor | Moderate |
| Primary Target Application | ERK1/2, PIM Kinases, PEX14[3][5] | ERK1/2, FGFR | Broad Kinome |
Data Synthesis: The pyrazolo[4,3-c]pyridine core demonstrates superior cross-coupling yields due to the electron-withdrawing nature of the pyridine nitrogen activating the C6-Br bond, while the 3-methoxy group resolves the poor solubility typically associated with flat, bicyclic aromatics.
Self-Validating Experimental Protocol: Scaffold Functionalization & Assay
To demonstrate the utility of this scaffold, the following protocol details a self-validating workflow for synthesizing an ERK2 inhibitor via Suzuki-Miyaura coupling, followed by biochemical validation.
Phase A: Late-Stage Functionalization (Suzuki-Miyaura Coupling)
Causality Check: The free N-H of the pyrazole ring can poison palladium catalysts or lead to competitive N-arylation. Therefore, in situ protection or pre-protection (e.g., with a THP or SEM group) is mandatory for high yields.
-
Preparation: Dissolve 1.0 eq of N1-THP-protected 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine and 1.2 eq of the desired arylboronic acid in a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Catalyst Selection: Add 0.05 eq of
and 2.0 eq of . Causality: is chosen because its large bite angle forces rapid reductive elimination, preventing unwanted debromination of the electron-deficient pyridine ring. -
Reaction: Heat the mixture to 90°C under an argon atmosphere for 4 hours.
-
In-Process Control (IPC): Monitor via LC-MS. The system is self-validating; the disappearance of the distinct isotopic bromine doublet (M / M+2) in the mass spectrum confirms complete conversion.
-
Deprotection: Treat the crude intermediate with 20% TFA in DCM for 2 hours to remove the THP group, yielding the functionalized 3-methoxy-1H-pyrazolo[4,3-c]pyridine derivative.
Phase B: AlphaScreen Kinase Assay (ERK2)
Causality Check: AlphaScreen is utilized over radiometric assays because its bead-based proximity luminescence provides a self-validating readout of competitive displacement with zero radioactive waste.
-
Incubation: Incubate recombinant ERK2 (0.5 nM) with the synthesized pyrazolo[4,3-c]pyridine derivative (serial dilutions from 10 µM to 0.1 nM) in assay buffer (50 mM HEPES, 10 mM
, 1 mM EGTA, 0.01% Tween-20) for 15 minutes. -
Substrate Addition: Add biotinylated-MBP (Myelin Basic Protein) substrate and ATP (at its
value of 10 µM). Incubate for 60 minutes at room temperature. -
Detection: Add Streptavidin-coated Donor beads and Anti-Phospho-MBP Acceptor beads.
-
Validation: A positive control (e.g., SCH772984) and a DMSO negative control must be included. A valid assay will show a sigmoidal dose-response curve, allowing for the calculation of an accurate
value.
Mechanistic Pathway Visualization
The versatility of the 6-bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine scaffold allows it to be directed toward entirely different therapeutic areas based on how the 6-position is functionalized.
Caption: Divergent therapeutic applications of the 6-bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine scaffold.
Conclusion
For drug development professionals, transitioning from traditional indazoles to the 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine scaffold offers immediate advantages in synthetic tractability, solubility, and target binding affinity. Whether targeting the ATP-binding pocket of kinases in oncology[1][2] or disrupting critical protein-protein interactions in infectious diseases[3][4], this building block serves as a robust, self-validating foundation for modern drug discovery campaigns.
References
-
Discovery of 1-1H-Pyrazolo 4,3-c pyridine-6-yl urea Inhibitors of Extracellular Signal Regulated Kinase ERK for the Treatment of Cancers - RCSB PDB. RCSB Protein Data Bank. Available at: [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. National Institutes of Health. Available at:[Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity - ACS Publications. Journal of Medicinal Chemistry. Available at:[Link]
-
Inhibitors of glycosomal protein import provide new leads against trypanosomiasis - PMC. National Institutes of Health. Available at:[Link]
Sources
- 1. rcsb.org [rcsb.org]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibitors of glycosomal protein import provide new leads against trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation Guide: Analytical Strategies for 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine
Topic: Validation of Analytical Methods for 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, and CMC Leads
Executive Summary & Compound Profile
6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine (CAS: 1956310-21-6) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors (e.g., JAK, ERK inhibitors) due to the bioisosteric properties of the pyrazolo-pyridine scaffold.
Validating an analytical method for this compound presents specific challenges:
-
Basicity: The pyridine nitrogen (N-5) is prone to protonation under standard acidic HPLC conditions, leading to peak tailing.[1]
-
Labile Functionality: The 3-methoxy group can undergo hydrolysis to the 3-hydroxy analogue (tautomeric with the pyrazolone) under harsh acidic stress.[1]
-
Regioisomerism: Distinguishing the [4,3-c] isomer from potential [4,3-b] byproducts requires high selectivity.[1]
This guide compares two validated approaches: Method A (Traditional Acidic RP-HPLC) versus Method B (High-pH Hybrid RP-HPLC) , demonstrating why Method B is the superior choice for this specific scaffold despite the prevalence of Method A in general protocols.[1]
| Property | Data | Relevance to Analysis |
| Formula | C7H6BrN3O | Monoisotopic Mass: ~226.97 |
| pKa (Calc) | Pyridine N: ~4.8 | Protonated at pH < 4 (Method A risk) |
| LogP | ~1.8 - 2.1 | Moderately lipophilic; good retention on C18 |
| UV Max | 245 nm, 290 nm | Dual-band detection required for impurity profiling |
Method Comparison: Acidic vs. Basic Reverse Phase
The core decision in method development for amino-aza-heterocycles is pH selection.[1]
Method A: The Traditional Approach (Acidic) [1]
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm.[1]
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1][2]
-
Mechanism: Analyte is positively charged (protonated).[1]
-
Pros: MS-compatible; standard starting point.
-
Cons: Secondary silanol interactions cause tailing; potential hydrolysis of methoxy group over long run times.[1]
Method B: The Optimized Approach (High pH)
-
Column: Hybrid Silica C18 (e.g., Waters XBridge C18 or Phenomenex Gemini NX), 3.5 µm.[1]
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3][4]
-
Mechanism: Analyte is neutral (deprotonated).[1]
-
Pros: Sharp peaks (no silanol drag); orthogonal selectivity for impurities; enhanced stability of the methoxy group.[1]
-
Cons: Requires specific "High pH" resistant columns.[1]
Performance Data Summary
| Parameter | Method A (Acidic pH 2.5) | Method B (Basic pH 10.[1]0) | Verdict |
| Peak Tailing (Tf) | 1.4 - 1.8 (Significant) | 1.05 - 1.15 (Excellent) | Method B |
| Resolution (Rs) | 1.8 (vs. Des-bromo impurity) | 3.2 (vs. Des-bromo impurity) | Method B |
| LOD | 0.05 µg/mL | 0.02 µg/mL (Sharper peaks = higher S/N) | Method B |
| Stability | 1% degradation (24h ambient) | <0.1% degradation (24h ambient) | Method B |
ngcontent-ng-c2977031039="" class="ng-star-inserted">Expert Insight: While Method A is often the default for screening, Method B is strongly recommended for validation and release testing of this specific intermediate to ensure robust quantification of impurities without integration errors caused by tailing.[1]
Detailed Validation Protocol (ICH Q2 Compliant)
The following protocol is designed for Method B (High pH), as it represents the superior technical solution.
3.1. Chromatographic Conditions
-
Instrument: UHPLC or HPLC with quaternary pump.
-
Column: Waters XBridge BEH C18, 100 x 4.6 mm, 3.5 µm (or equivalent hybrid particle).[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with NH4OH).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Gradient:
-
Detection: UV at 290 nm (Specific for pyrazolo-pyridine core).[1]
-
Column Temp: 35°C.
3.2. Specificity & Stress Testing (Forced Degradation)
To prove the method is stability-indicating, subject the sample to stress conditions.[1]
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. Target: Degradation to 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol.
-
Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours.
-
Oxidation: 3% H2O2, RT, 4 hours. Target: N-Oxide formation.
Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA detector). Resolution > 1.5 between the main peak and nearest degradant.[4]
3.3. Linearity & Range
Prepare a stock solution of 1.0 mg/mL in Acetonitrile. Dilute to 5 levels:
-
Levels: 50%, 75%, 100%, 125%, 150% of target concentration (e.g., 0.5 mg/mL).
-
Protocol: Inject each level in triplicate.
-
Calculation: Plot Area vs. Concentration.
-
Acceptance: R² ≥ 0.999; Y-intercept bias ≤ 2.0%.
3.4. Accuracy (Recovery)
Spike known impurities (if available) or the API itself into a placebo matrix (if drug product) or solvent (if drug substance).[1]
-
Levels: LOQ, 100%, 120%.[1]
-
Acceptance: Mean recovery 98.0% – 102.0% (for Assay); 90.0% – 110.0% (for Impurities).[1]
3.5. Precision (Repeatability)
-
System Precision: 6 injections of the Standard Solution. RSD ≤ 1.0%.[1]
-
Method Precision: 6 independent preparations of the sample. RSD ≤ 2.0%.[1]
Visualization of Method Logic
Figure 1: Analytical Decision Tree for Basic Heterocycles
This workflow illustrates the decision process leading to the selection of High-pH chromatography for Pyrazolo[4,3-c]pyridines.
Caption: Decision logic for selecting High-pH chromatography to eliminate peak tailing caused by the basic pyridine nitrogen.
Figure 2: Impurity Origin & Separation Pathway
Understanding likely impurities is vital for specificity validation.[1]
Caption: Potential impurities derived from synthesis and degradation pathways requiring chromatographic separation.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Völgyi, G., et al. (2018). pKa determination of pharmaceutical compounds: A review of the available methods. ADMET and DMPK.[1] Link (Context on Pyrazolo-pyridine basicity).[1]
-
Waters Corporation. (2020).[1] Method Development Guide for Basic Pharmaceuticals on Hybrid Columns. Link[1]
-
PubChem. (2025).[1] Compound Summary: 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine (CAS 1956310-21-6).[5] National Library of Medicine.[1] Link[1]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of future therapeutics. Compounds like 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine, a heterocyclic building block, are instrumental in this discovery process. However, advancing science cannot come at the cost of personal or environmental safety. The toxicological properties of many research chemicals are not fully characterized, demanding a proactive and rigorous approach to safety.
This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE). It is designed to move beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Risks
While a comprehensive toxicological profile for 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine is not extensively documented, the available data for this compound and structurally similar brominated heterocyclic compounds necessitates treating it with significant caution.
Based on safety data for analogous compounds, the primary hazards include:
-
Acute Toxicity: The compound is classified as harmful if swallowed. By extension, related brominated pyridines are often harmful if they come into contact with the skin or are inhaled.[1][2]
-
Skin and Eye Irritation: Direct contact with similar chemical structures can cause skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][3]
During combustion, it is expected to release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr) gas.[1][4] Therefore, every handling step must be predicated on minimizing exposure through all potential routes: dermal, ocular, inhalation, and ingestion.
Core PPE Requirements: Your First Line of Defense
Effective chemical handling is a system where engineering controls (like fume hoods) are primary, and PPE is the critical final barrier. The choice of PPE is not arbitrary; it is directly dictated by the compound's hazards and the specific procedure being performed.
Engineering Controls: The Non-Negotiable Foundation
All manipulations of solid 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine or its solutions must be conducted within a certified chemical fume hood.[1] This is the most critical step in preventing respiratory exposure to airborne dust or vapors.[5] The fume hood's constant airflow is essential for containing and exhausting potentially harmful substances.
Eye and Face Protection
The eyes are exceptionally vulnerable to chemical splashes and airborne dust.
-
Mechanism of Protection: Safety glasses with side shields conforming to EN166 (EU) or NIOSH (US) standards are the absolute minimum requirement.[6] They protect from direct splashes and projectiles.
-
Procedural Insight: When handling larger quantities (typically >5g) or when there is a heightened risk of splashing (e.g., during vigorous mixing or solvent addition), it is best practice to supplement safety glasses with a full-face shield.[7][8] This provides an additional layer of protection for the entire face. An eyewash station must be readily accessible.[1]
Hand and Body Protection
-
Gloves: Dermal absorption is a significant risk. The selection of appropriate gloves is crucial.
-
Causality: Nitrile gloves are recommended for their resistance to a broad range of chemicals, including pyridine derivatives.[5] Always inspect gloves for any signs of degradation or perforation before use.[6]
-
Best Practice: Employ the "double-gloving" technique, especially during weighing and transfer operations. This allows for the clean removal of the outer glove if it becomes contaminated, without exposing the skin. After handling, remove gloves using the proper technique (without touching the outer surface) and wash hands thoroughly with soap and water.[9][10]
-
-
Lab Coat: A clean, buttoned lab coat, preferably with elastic cuffs, must be worn to protect the skin and personal clothing from contamination.[1][5] This is not just a uniform but a piece of safety equipment. Contaminated clothing should be removed immediately and laundered separately.[11]
Respiratory Protection
When engineering controls are functioning correctly, additional respiratory protection is often not required. However, it is essential in specific scenarios.
-
When to Use: If there is a failure of the fume hood, during a significant spill cleanup, or in any situation where dust or aerosol generation cannot be adequately controlled, a respirator is mandatory.[6]
-
Selection: A NIOSH-approved air-purifying respirator with a combination of organic vapor and particulate (P100 or P2) filters is recommended.[9] A self-contained breathing apparatus (SCBA) must be available for emergency situations like fires.[1]
Summary of PPE for Key Operations
For quick reference, the table below summarizes the required PPE for common laboratory tasks involving 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine.
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | General Ventilation | Safety Glasses | Nitrile Gloves | Lab Coat | Not typically required |
| Weighing (Solid) | Chemical Fume Hood | Safety Glasses | Double Nitrile Gloves | Lab Coat | Not required with proper hood use |
| Dissolution/Reaction | Chemical Fume Hood | Safety Glasses (Face Shield recommended) | Double Nitrile Gloves | Lab Coat | Not required with proper hood use |
| Large Spill Cleanup | Evacuate Area | Safety Goggles & Face Shield | Heavy-duty Nitrile Gloves | Chemical-resistant Apron | Air-Purifying Respirator (P100) |
| Waste Disposal | Chemical Fume Hood | Safety Glasses & Face Shield | Double Nitrile Gloves | Lab Coat | Not required with proper hood use |
Procedural Workflow for Safe Handling
A systematic workflow minimizes the risk of exposure at every stage. The following diagram illustrates the critical steps from material receipt to final disposal.
Caption: Workflow for handling 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine.
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination. Brominated organic compounds can be persistent and require professional handling.[12][13]
Operational Disposal
-
Waste Segregation: All materials that come into contact with the compound, including gloves, weigh paper, pipette tips, and contaminated solvents, must be treated as hazardous waste.
-
Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste.[1] Never mix incompatible waste streams.
-
Procedure: All waste transfers should be conducted inside a fume hood to minimize exposure.
Spill Response
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Protect: Don the appropriate PPE as outlined in the table for a large spill.
-
Contain: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For liquid spills, use an inert absorbent material (e.g., vermiculite or sand).[14]
-
Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.
Final Disposal
All waste containing 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7] Do not discharge any amount into drains or regular trash.[1] Adherence to local, state, and federal environmental regulations is mandatory.[1]
By integrating these principles of hazard assessment, correct PPE selection, and meticulous operational planning, you build a robust culture of safety. This allows you to focus on your primary mission—scientific discovery—with the confidence that you, your colleagues, and the environment are protected.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Pyridine. Available at: [Link]
-
Fisher Scientific. (2010, November 16). SAFETY DATA SHEET: 6-Bromo-3-pyridinecarboxaldehyde. Available at: [Link]
-
Morf, L. S., et al. Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology. Available at: [Link]
-
Capot Chemical. (2017, August 7). MSDS of 6-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine. Available at: [Link]
-
U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Available at: [Link]
-
Reddit. (2022, July 23). How should I discard Br water addition product at home?. r/chemistry. Available at: [Link]
-
European Chemicals Agency. (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants. Available at: [Link]
-
Wang, J., et al. (2025, November 6). Bromine Transformation during Catalytic Pyrolysis of Waste Electronic Circuit Boards (WECBs) in an Auger Reactor over the Dual-Catalyst HZSM-5/CaO. ACS Omega. Available at: [Link]
Sources
- 1. cn.canbipharm.com [cn.canbipharm.com]
- 2. fishersci.es [fishersci.es]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.ca [fishersci.ca]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. echemi.com [echemi.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. capotchem.com [capotchem.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. chm.pops.int [chm.pops.int]
- 13. All news - ECHA [echa.europa.eu]
- 14. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
